Z-Asp-OtBu
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGXFHMMFLKBBW-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-70-4 | |
| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen N-((benzyloxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023632704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-butyl hydrogen N-[(benzyloxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Asp-OtBu in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, is a valuable protected amino acid derivative utilized primarily in solution-phase peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, strategic applications, and detailed experimental protocols. We delve into the orthogonal protection scheme afforded by the benzyloxycarbonyl (Z) and tert-butyl (OtBu) groups, offering a comparative analysis with other protection strategies. Furthermore, this guide addresses the critical challenge of aspartimide formation and presents quantitative data to inform synthesis planning. Detailed methodologies for coupling and deprotection reactions are provided, alongside visual workflows to aid in experimental design.
Introduction: The Strategic Role of Z-Asp(OtBu)-OH
In the intricate field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex sequences. Z-Asp(OtBu)-OH is a derivative of aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester.[1][2][3][4] This dual protection scheme is particularly well-suited for solution-phase peptide synthesis, a method that remains indispensable for large-scale production and the synthesis of certain peptide fragments.[5]
The Z group, introduced by Bergmann and Zervas, is a classic urethane-type protecting group removable by hydrogenolysis, offering orthogonality to the acid-labile OtBu group.[6] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications. While solid-phase peptide synthesis (SPPS) using Fmoc-Asp(OtBu)-OH is more prevalent in contemporary research for its ease of automation, Z-Asp(OtBu)-OH remains a relevant tool in the peptidomimetic and pharmaceutical development landscape.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Z-Asp(OtBu)-OH is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol [7] |
| Appearance | White to off-white powder or crystals[2][3] |
| CAS Number | 5545-52-8[2][3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM.[2] |
| Purity | Typically ≥98.0% (TLC)[3] |
Application in Peptide Synthesis: A Focus on Solution-Phase Methodology
Z-Asp(OtBu)-OH is a key reagent in solution-phase peptide synthesis, a strategy that involves the stepwise coupling of protected amino acids in a homogenous reaction mixture. This approach allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final peptide, especially in large-scale synthesis.
The Orthogonal Protection Strategy
The core advantage of Z-Asp(OtBu)-OH lies in its orthogonal protecting groups. The Z group is stable to the acidic conditions required to remove the OtBu group, and conversely, the OtBu group is stable to the hydrogenolysis conditions used to cleave the Z group. This allows for precise, sequential manipulation of the peptide chain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. tdx.cat [tdx.cat]
- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Z-Asp(OtBu)-OH: A Cornerstone in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester, commonly referred to as Z-Asp(OtBu)-OH. This valuable derivative of L-aspartic acid is a critical building block in the field of peptide synthesis, offering strategic advantages in the construction of complex peptide chains. This document details its chemical structure and properties, provides methodologies for its synthesis and analysis, and discusses its role in peptide chemistry, with a particular focus on mitigating common side reactions.
Chemical Structure and Properties
Z-Asp(OtBu)-OH is an L-aspartic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester. This dual-protection scheme is fundamental to its utility, allowing for the selective activation of the α-carboxyl group for peptide bond formation while preventing unwanted reactions at the α-amino and β-carboxyl functionalities.
The Z-group offers robust protection under various coupling conditions and is readily removable by catalytic hydrogenation. The acid-labile OtBu group provides orthogonal protection, meaning it can be removed under conditions that do not affect the Z-group, and vice-versa.[1]
Table 1: Physicochemical Properties of Z-Asp(OtBu)-OH
| Property | Value | References |
| Chemical Formula | C₁₆H₂₁NO₆ | |
| Molecular Weight | 323.34 g/mol | |
| CAS Number | 5545-52-8 | |
| Appearance | White to off-white powder or crystals | |
| Purity (by TLC) | ≥98.0% | |
| Purity (by HPLC) | >98.0% | |
| Solubility | Soluble in DMSO (200 mg/mL) | |
| Storage Conditions | Refrigerated (0-10°C) under an inert atmosphere | |
| Specific Rotation | +32.0 to +36.0 deg (c=1, CHCl₃) |
Table 2: Spectroscopic Data for Z-Asp(OtBu)-OH
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (ATR) | Characteristic absorptions for C=O (carbonyl) groups of the carbamate, carboxylic acid, and ester; N-H stretching; C-H stretching of aromatic and aliphatic groups. |
| ¹H NMR | Signals corresponding to the protons of the tert-butyl group, the benzylic protons of the Z-group, the aromatic protons of the phenyl ring, and the α- and β-protons of the aspartic acid backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the protecting groups and the carboxylic acid, the carbons of the aromatic ring, and the aliphatic carbons of the tert-butyl group and the aspartic acid backbone. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and cleavage of the benzyloxycarbonyl group. |
Experimental Protocols
Synthesis of Z-Asp(OtBu)-OH
The synthesis of Z-Asp(OtBu)-OH is a multi-step process that begins with the selective esterification of the β-carboxyl group of L-aspartic acid, followed by the protection of the α-amino group.
Protocol 1: Synthesis of L-Aspartic acid β-tert-butyl ester
-
Preparation of Reagents: Prepare a solution of L-aspartic acid in a suitable solvent system.
-
Esterification: Introduce a tert-butylating agent, such as isobutylene or tert-butyl acetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or perchloric acid).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture and perform an aqueous work-up to isolate the crude L-Aspartic acid β-tert-butyl ester.
Protocol 2: N-Benzoxycarbonylation
-
Dissolution: Dissolve the L-Aspartic acid β-tert-butyl ester in a suitable solvent, such as a mixture of dioxane and water.
-
Addition of Base: Add an inorganic base, such as sodium carbonate, to the solution.
-
Addition of Z-Cl: Slowly add benzyl chloroformate (Z-Cl) to the reaction mixture at a controlled temperature (typically 0°C).
-
Reaction and Work-up: Allow the reaction to proceed to completion. Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude Z-Asp(OtBu)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Protocol 3: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Sample Preparation: Dissolve a small amount of the Z-Asp(OtBu)-OH in a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm). The purity is determined by the relative area of the main peak.[2]
Protocol 4: Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to obtain fragment ions that confirm the structure of the molecule. Characteristic fragments include the loss of the tert-butyl group ([M-56+H]⁺) and cleavage of the benzyloxycarbonyl group.[3]
Application in Peptide Synthesis and Management of Side Reactions
Z-Asp(OtBu)-OH is a versatile building block for the incorporation of aspartic acid residues in both solution-phase and solid-phase peptide synthesis. The orthogonal nature of the Z and OtBu protecting groups allows for flexible synthetic strategies.
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to the formation of β-aspartyl peptides and racemization. This side reaction is particularly prevalent during the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis.[4] While Z-Asp(OtBu)-OH is more commonly used in solution-phase synthesis where basic deprotection steps are less frequent, the potential for aspartimide formation under certain conditions should be considered.
The steric bulk of the tert-butyl group in Z-Asp(OtBu)-OH provides a degree of protection against aspartimide formation compared to smaller protecting groups like the methyl ester.[2]
Deprotection of Z and OtBu Groups
Protocol 5: Deprotection of the Z-group by Catalytic Hydrogenation
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Protocol 6: Deprotection of the OtBu-group
-
Reaction Setup: Dissolve the OtBu-protected peptide in a suitable solvent (e.g., dichloromethane).
-
Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. The concentration of TFA can be adjusted depending on the sensitivity of other protecting groups.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting peptide can be precipitated and washed with a suitable solvent like cold diethyl ether.
Conclusion
Z-Asp(OtBu)-OH is an indispensable tool in the arsenal of peptide chemists. Its well-defined orthogonal protection strategy allows for the controlled and specific incorporation of aspartic acid residues into peptide sequences. A thorough understanding of its properties, coupled with optimized protocols for its synthesis, purification, and use, is essential for the successful and efficient production of high-purity peptides for research, diagnostic, and therapeutic applications. Careful consideration of potential side reactions, particularly aspartimide formation, and the implementation of appropriate mitigation strategies are crucial for achieving high yields and purity in the final peptide product.
References
The Strategic Role of Z-Asp(OtBu)-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. Z-Asp(OtBu)-OH, or N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester, is a strategically modified amino acid derivative that serves as a valuable building block, primarily in solution-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its core purpose, application in synthetic protocols, and its role in mitigating common challenges in peptide chemistry, particularly the formation of aspartimide.
Z-Asp(OtBu)-OH features two key protective moieties: the benzyloxycarbonyl (Z) group at the N-terminus and a tert-butyl (OtBu) ester protecting the β-carboxyl group of the aspartic acid side chain. This orthogonal protection scheme allows for the selective deprotection of either group under distinct chemical conditions, affording chemists precise control over the peptide elongation process. The Z-group is typically removed by catalytic hydrogenation, while the acid-labile OtBu group is cleaved with mild acids like trifluoroacetic acid (TFA)[1]. This versatility makes Z-Asp(OtBu)-OH a cornerstone for the synthesis of complex peptides and a vital component in the drug development pipeline for peptide-based therapeutics.
Core Function and Advantages in Peptide Synthesis
The primary function of Z-Asp(OtBu)-OH is to introduce an aspartic acid residue into a growing peptide chain in a controlled manner. The Z-group on the α-amino function prevents unwanted polymerization and allows for the specific activation of the α-carboxyl group for peptide bond formation. The OtBu group on the side chain is robust and stable under the conditions of peptide coupling and Z-group deprotection, preventing its interference in the main reaction.
One of the significant challenges in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities such as β-aspartyl peptides and racemized products[2]. While this is a more pronounced issue in the base-labile conditions of Fmoc-based solid-phase peptide synthesis, the use of a Z-group strategy in solution-phase synthesis can help mitigate this problem through careful control of coupling and deprotection conditions.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of Z-Asp(OtBu)-OH with other protecting group strategies in identical sequences are not extensively documented in readily available literature. However, we can extrapolate from data on similar compounds and synthesis methodologies to provide a comparative overview. The following tables summarize typical performance characteristics.
Table 1: Comparison of Crude Peptide Purity and Major Impurities
| Protected Amino Acid | Synthesis Phase | Coupling Strategy | Typical Crude Purity (HPLC %) | Major Impurities |
| Z-Asp(OtBu)-OH | Solution-Phase | DCC/HOBt in DCM/DMF | ~85-95% (after work-up) | Unreacted starting materials, Dicyclohexylurea (DCU) |
| Fmoc-Asp(OtBu)-OH | Solid-Phase | HBTU/DIPEA in DMF | ~70-85% (after cleavage) | Deletion sequences, Aspartimide-related byproducts |
Note: Purity percentages are approximate and can vary significantly based on the specific peptide sequence, coupling efficiency, and purification methods employed.
Table 2: Qualitative Comparison of Aspartic Acid Protecting Group Strategies and Aspartimide Formation
| Protecting Group Strategy | Synthesis Methodology | Propensity for Aspartimide Formation | Key Advantages | Key Disadvantages |
| Z-Asp(OtBu)-OH | Solution-Phase | Lower risk with optimized conditions | Orthogonal deprotection, suitable for large-scale synthesis of shorter peptides. | More laborious than SPPS, requires purification of intermediates. |
| Fmoc-Asp(OtBu)-OH | Solid-Phase (Fmoc) | High risk in sensitive sequences (e.g., Asp-Gly)[2] | Amenable to automation, rapid synthesis cycles. | Requires basic conditions for Fmoc removal, promoting aspartimide formation. |
| Boc-Asp(OBzl)-OH | Solid-Phase (Boc) | Lower risk than Fmoc-SPPS due to acidic deprotection. | Cost-effective for Boc-based synthesis. | Requires strong acid (e.g., HF) for final cleavage. |
| Fmoc-Asp(OMpe/OBno)-OH | Solid-Phase (Fmoc) | Significantly reduced risk | Highly effective in suppressing aspartimide formation. | Higher cost of specialized amino acid derivatives. |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of Z-Asp(OtBu)-OH in the solution-phase synthesis of a dipeptide, for instance, Z-Asp(OtBu)-Phe-OMe.
Protocol 1: Peptide Coupling using DCC/HOBt
This protocol describes the coupling of Z-Asp(OtBu)-OH to an amino acid ester.
Materials:
-
Z-Asp(OtBu)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
Amino Component Preparation: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.05 equivalents) dropwise while maintaining the temperature at 0 °C and stir for 15 minutes to obtain the free amine.
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C.
-
Add a solution of DCC (1.05 equivalents) in DCM dropwise to the cooled carboxyl component solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.
-
Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.
-
Combine the filtrates and wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Z-Asp(OtBu)-Phe-OMe, can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes)[3].
-
Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol details the removal of the Z-group from the synthesized dipeptide.
Materials:
-
Z-Asp(OtBu)-Phe-OMe
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol.
-
To this solution, carefully add 10% Pd/C (typically 10% w/w of the peptide).
-
Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor[4].
-
Deprotection Reaction: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected dipeptide, H-Asp(OtBu)-Phe-OMe[4].
-
Protocol 3: Side-Chain OtBu-Group Deprotection using TFA
This protocol describes the final deprotection of the tert-butyl group from the aspartic acid side chain.
Materials:
-
H-Asp(OtBu)-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Deprotection Reaction: Dissolve the peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete within 2-3 hours.
-
Peptide Precipitation:
-
Reduce the volume of the TFA solution under a stream of nitrogen.
-
Add cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.
-
-
Drying: Dry the final peptide product under high vacuum.
Mandatory Visualization
Caption: General workflow for solution-phase peptide synthesis.
Caption: Cholecystokinin (CCK) signaling pathway.
Conclusion
Z-Asp(OtBu)-OH remains a highly relevant and valuable building block in the field of peptide synthesis, particularly for solution-phase strategies. Its orthogonal protecting group scheme offers synthetic flexibility and a means to potentially reduce the risk of aspartimide formation, a critical hurdle in the synthesis of aspartic acid-containing peptides. While solid-phase methods offer speed and automation, the classical approach using Z-protected amino acids in solution provides a robust platform for the large-scale production of shorter peptides and peptide fragments where purity of intermediates is paramount. A thorough understanding of its chemical properties, coupled with optimized coupling and deprotection protocols, enables researchers and drug development professionals to effectively leverage Z-Asp(OtBu)-OH for the successful synthesis of high-purity peptides for a wide range of scientific applications.
References
The Strategic Application of Z-Asp(OtBu)-OH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The protected amino acid, N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, represents a cornerstone building block in the intricate field of peptide chemistry and its application in drug discovery. This technical guide provides an in-depth exploration of the core applications of Z-Asp(OtBu)-OH, with a focus on its role in the synthesis of therapeutic peptides and peptide-drug conjugates (PDCs). We will delve into quantitative data regarding common challenges, provide detailed experimental protocols, and visualize key processes to offer a comprehensive resource for professionals in the field.
Core Principles: The Role of Protecting Groups in Peptide Synthesis
In the stepwise construction of a peptide chain, the reactive functional groups of each amino acid—the α-amino group and the side chain—must be temporarily masked or "protected" to prevent unwanted side reactions. Z-Asp(OtBu)-OH is an example of a dually protected aspartic acid derivative. The Benzyloxycarbonyl (Z or Cbz) group shields the α-amino group, while the tert-butyl (OtBu) ester protects the β-carboxyl group of the side chain. This orthogonal protection scheme allows for selective deprotection and coupling, ensuring the precise assembly of the desired peptide sequence. The Z-group is typically removed by hydrogenolysis, while the OtBu group is labile to acidic conditions.[1]
A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of a succinimide byproduct known as aspartimide. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) and can lead to a mixture of α- and β-peptides, which are often difficult to separate. The choice of protecting group for the aspartic acid side chain plays a critical role in mitigating this issue.
Data Presentation: Aspartimide Formation with Various Protecting Groups
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. The following table summarizes the comparative performance of different side-chain protecting groups in suppressing aspartimide formation during the synthesis of a model peptide.
| Side-Chain Protecting Group | Aspartimide Formation (%) | Reference |
| O-tert-butyl (OtBu) | 8.0 - 27.0 | [2] |
| O-benzyl (OBzl) | High | [3] |
| O-cyclohexyl (OcHex) | < 2.0 | [3] |
| 3-methyl-3-pentyl (OMpe) | Reduced | [2] |
| 3-ethyl-3-pentyl (OEpe) | Significantly Reduced | [2] |
| 4-n-propyl-4-heptyl (OPhp) | Significantly Reduced | [2] |
| 5-n-butyl-5-nonyl (OBno) | Almost Undetectable | [2] |
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide: Z-Asp(OtBu)-Gly-OEt
This protocol describes the synthesis of a simple dipeptide using Z-Asp(OtBu)-OH in a solution-phase approach, a method often favored for large-scale synthesis of shorter peptides.
Materials:
-
Z-Asp(OtBu)-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq) (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of H-Gly-OEt·HCl: Dissolve H-Gly-OEt·HCl (1.05 eq) in DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.05 eq) dropwise and stir for 15 minutes.
-
Activation of Z-Asp(OtBu)-OH: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.0 eq) in DCM. Cool to 0°C. Add a solution of DCC (1.05 eq) in DCM dropwise. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the activated Z-Asp(OtBu)-OH solution to the neutralized glycine ethyl ester solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.
Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide
This protocol outlines the general workflow for the synthesis of a tripeptide on a solid support, a common method for the synthesis of longer peptides. While Z-Asp(OtBu)-OH is less common in modern automated SPPS which primarily uses Fmoc chemistry, the principles of coupling and deprotection are illustrated here.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)
-
Z-Asp(OtBu)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine in DMF for Fmoc; H₂/Pd/C for Z-group)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.
-
Fmoc Deprotection: Remove the Fmoc group.
-
Z-Asp(OtBu)-OH Coupling: Couple Z-Asp(OtBu)-OH using a suitable coupling reagent.
-
Z-Group Deprotection: Remove the Z-group via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent. This step is typically performed after the peptide is cleaved from the resin in many modern strategies to avoid catalyst poisoning and ensure compatibility with other protecting groups.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
Synthesis of a Peptide-Doxorubicin Conjugate
This protocol provides a representative example of how a peptide containing a Z-protected aspartic acid derivative can be synthesized and then conjugated to the anticancer drug doxorubicin.
Materials:
-
Synthesized peptide with a free amine or a linker attachment point
-
Doxorubicin hydrochloride
-
Coupling reagents (e.g., EDC, HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DMSO
-
Purification: RP-HPLC
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide using either solution-phase or solid-phase methods, incorporating a Z-protected amino acid where the side chain can be deprotected for conjugation or using an orthogonal protecting group on a lysine residue for later modification.
-
Activation of Doxorubicin (if necessary): Depending on the conjugation strategy, the carboxylic acid of a linker attached to doxorubicin may need to be activated.
-
Conjugation: Dissolve the peptide and activated doxorubicin-linker in a suitable solvent like DMF or DMSO. Add a base such as DIPEA and stir the reaction at room temperature until completion, monitoring by HPLC.
-
Deprotection of Z-group (if still present): If the Z-group is still on the peptide, it can be removed by catalytic hydrogenation.
-
Purification: Purify the final peptide-drug conjugate by RP-HPLC.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The Caspase-Mediated Apoptosis Signaling Pathway.
Applications in Drug Discovery
Caspase Inhibitors
Caspases are a family of proteases that play a central role in apoptosis (programmed cell death).[4][5][6] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Peptides that mimic the natural substrates of caspases can act as potent and selective inhibitors. The synthesis of these peptide inhibitors often involves the use of protected aspartic acid derivatives like Z-Asp(OtBu)-OH, as aspartic acid is a key recognition residue for these enzymes.[3] For example, the well-known pan-caspase inhibitor Z-VAD-FMK incorporates a Z-protected valine-alanine-aspartate sequence.
Peptide-Drug Conjugates (PDCs)
PDCs are a promising class of therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells.[7] They consist of a homing peptide that binds to receptors overexpressed on tumor cells, a potent drug payload (like doxorubicin), and a linker connecting the two. The synthesis of the peptide component of PDCs requires the use of protected amino acids to ensure the correct sequence and allow for site-specific conjugation of the linker and drug. Z-protected amino acids can be employed in the synthesis of these targeting peptides, offering an orthogonal protection strategy that can be advantageous in complex multi-step syntheses.[8][9]
Conclusion
Z-Asp(OtBu)-OH and its analogs are indispensable tools in the arsenal of the modern peptide chemist. A thorough understanding of their properties, the challenges associated with their use, and the strategies to overcome these hurdles is paramount for the successful development of peptide-based therapeutics. This guide has provided a comprehensive overview of these aspects, from quantitative data on side reactions to detailed experimental protocols and visual representations of key processes. As the field of peptide-based drug discovery continues to evolve, the strategic application of well-designed protected amino acids like Z-Asp(OtBu)-OH will undoubtedly remain a critical factor in the creation of novel and effective medicines.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Z-Asp-OtBu CAS number and molecular weight
An In-depth Technical Guide to Z-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester, commonly known as Z-Asp(OtBu)-OH. It is a critical reagent in the field of peptide chemistry, serving as a protected derivative of aspartic acid for use in peptide synthesis. This document details its chemical properties, applications in synthetic protocols, and strategies to mitigate potential side reactions.
Core Compound Data
Z-Asp(OtBu)-OH is a synthetic amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection scheme is instrumental in directing the regioselectivity of peptide bond formation during synthesis.
| Parameter | Value | Reference |
| CAS Number | 5545-52-8 | [1][2] |
| Molecular Formula | C16H21NO6 | [1][3][4] |
| Molecular Weight | 323.34 g/mol | [3][5][6] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | ≥98.0% | [1] |
| Synonyms | N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester, N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester | [2] |
**Application in Peptide Synthesis
Z-Asp(OtBu)-OH is primarily utilized in solution-phase peptide synthesis. The Z group on the N-terminus is stable under the conditions required for peptide coupling but can be removed by catalytic hydrogenation. The OtBu protecting group on the aspartic acid side chain is stable to the hydrogenation conditions used to remove the Z group but is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality of protecting groups is a cornerstone of classical peptide synthesis strategies.
Experimental Workflow: Peptide Coupling
The following diagram outlines a typical workflow for the incorporation of a Z-Asp(OtBu)-OH residue into a growing peptide chain.
Experimental Protocol: Peptide Coupling
A representative protocol for the coupling of Z-Asp(OtBu)-OH in a solution-phase synthesis is as follows:
-
Activation : Dissolve Z-Asp(OtBu)-OH (1.2 equivalents) and a coupling additive such as HOBt (1.2 equivalents) in a suitable solvent (e.g., DMF).[7] Cool the solution to 0°C. Add the coupling reagent, for instance, DCC (1.2 equivalents), and stir the mixture for 30 minutes to pre-activate the amino acid.[7]
-
Coupling : To the activated amino acid solution, add the peptide with a free amino group (1 equivalent) dissolved in DMF. The pH of the reaction mixture is maintained between 7.5 and 8.0 by the addition of a non-nucleophilic base like N-methylmorpholine.[7]
-
Reaction Monitoring : The reaction is typically stirred for 1 hour at 0°C and then allowed to warm to room temperature, stirring for an additional 2-24 hours.[7] The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Work-up and Purification : Upon completion, the reaction mixture is typically poured into water to precipitate the product.[7] The solid is collected by filtration, washed with water, and then purified. A common byproduct, dicyclohexylurea (DCU) if DCC is used, is removed during the purification process.[7]
Challenges: Aspartimide Formation
A significant side reaction associated with the use of Asp(OtBu) derivatives in peptide synthesis is the formation of aspartimide. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[8][9] The formation of aspartimide can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with β-aspartyl and iso-aspartyl linkages.
Logical Relationship: Aspartimide Formation Pathway
The following diagram illustrates the logical pathway leading to the formation of aspartimide and subsequent byproducts during peptide synthesis.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Z-Aspartic acid, 4-tert-butyl ester, Hydrate | PMC Isochem [pmcisochem.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. GSRS [precision.fda.gov]
- 6. 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C16H21NO6 | CID 111082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Solubility Profile of Z-Asp-OtBu in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp-OtBu), a critical protected amino acid derivative used in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers visual workflows to guide laboratory practices.
Core Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, existing data from suppliers and analogous compounds provide valuable insights. The following tables summarize the available quantitative and qualitative solubility information.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (mg/mL) | Molar Concentration (mM) | Citation |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Specified | 200 | 618.54 | [1] |
Note: Ultrasonic assistance may be required to achieve this solubility in DMSO. It is also recommended to use newly opened, non-hygroscopic DMSO for optimal results.[1]
Table 2: Qualitative and Comparative Solubility Data
| Compound | Solvent | Solubility | Notes | Citation |
| This compound | Methanol | Soluble | Quantitative data not specified. | |
| Fmoc-Asp(OtBu)-OH | Chloroform | Soluble | Closely related protected aspartic acid derivative. | [2] |
| Dichloromethane | Soluble | [2] | ||
| Ethyl Acetate | Soluble | [2] | ||
| Acetone | Soluble | [2] | ||
| Water | Slightly Soluble | [2] | ||
| N-Cbz-L-Glutamic acid 5-tert-butyl ester | Methanol | Almost Transparent | Structurally similar protected amino acid. | [3] |
The lack of extensive quantitative data underscores the necessity for experimental determination of solubility for specific applications and solvent systems.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound in a target organic solvent, based on the widely accepted shake-flask method.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is established. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.
As this compound is a protected amino acid used in synthesis, it is not directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this topic.
References
Methodological & Application
Solid-Phase Synthesis of Peptides Containing Aspartic Acid: A Detailed Protocol Using Z-Asp(OtBu)-OH
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing acidic residues like aspartic acid presents unique challenges. A primary concern during solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can lead to impurities and lower yields.[1] This document provides a detailed protocol for the incorporation of aspartic acid into a peptide sequence using N-α-Z- and β-carboxyl-OtBu-protected aspartic acid (Z-Asp(OtBu)-OH) within the framework of a standard solid-phase synthesis workflow.
The protocol outlined below is based on the widely utilized Fmoc/tBu strategy.[2][3] While the use of a Z-group for N-terminal protection is less common in solid-phase synthesis compared to Fmoc, this guide will detail the necessary adaptations for its use, alongside the standard procedures for chain elongation and final cleavage. The tert-butyl (OtBu) group is a common choice for protecting the side chain of aspartic acid.[4]
Core Principles and Strategy
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[2]
The strategy described here employs an orthogonal protection scheme.[5][6] The temporary N-terminal protecting group (Z or Fmoc) is removed under specific conditions that do not affect the permanent side-chain protecting groups (like OtBu) or the linkage of the peptide to the resin. The side-chain protecting groups and the resin linkage are then removed simultaneously during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).[7]
Experimental Protocols
This section details the step-by-step procedures for the solid-phase synthesis of a peptide containing an aspartic acid residue protected as Z-Asp(OtBu)-OH.
Resin Selection and Preparation
The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide. Wang resin is commonly used for peptides with a C-terminal acid, while Rink amide resin is a popular choice for peptide amides.[8]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[9]
-
Gently agitate the resin for 20-30 minutes to ensure uniform swelling.[9]
-
Drain the solvent by filtration.
First Amino Acid Coupling (Loading)
This protocol describes the attachment of the first amino acid, Z-Asp(OtBu)-OH, to the resin.
Protocol 2: Loading of Z-Asp(OtBu)-OH onto Wang Resin
-
Dissolve 3 equivalents of Z-Asp(OtBu)-OH and 3 equivalents of HOBt (1-Hydroxybenzotriazole) in DMF.
-
In a separate vessel, dissolve 3 equivalents of DIC (N,N'-Diisopropylcarbodiimide) in DMF.
-
Add the DIC solution to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Perform a capping step to block any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.
N-Terminal Protecting Group Removal (Deprotection)
The removal of the N-terminal protecting group is a critical step that must be performed selectively without cleaving the side-chain protecting groups.
Protocol 3a: Z-Group Deprotection (for the first amino acid)
The Z-group is typically removed by hydrogenolysis, which is not standard for solid-phase synthesis. A common alternative in solution-phase is using HBr in acetic acid. For solid-phase, a modified approach is required.
-
Swell the resin in a suitable solvent.
-
Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIEA) in DMF.[5]
Protocol 3b: Fmoc-Group Deprotection (for subsequent amino acids)
For the remainder of the peptide synthesis, the standard Fmoc deprotection protocol is used.
-
Treat the peptidyl-resin with a 20% solution of piperidine in DMF.[8]
-
Agitate the mixture for 5 minutes and drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.
Subsequent Amino Acid Coupling
The following amino acid in the sequence is coupled to the deprotected N-terminus of the growing peptide chain.
Protocol 4: HBTU/HOBt Coupling of Protected Amino Acids
-
Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA to the solution to form the activated ester.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
To ensure complete coupling, a ninhydrin test can be performed to detect any remaining free primary amines.
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on aspartic acid) are removed.
Protocol 5: TFA-Mediated Cleavage
-
Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS is a scavenger used to trap the reactive cations generated during deprotection.
-
Add the cleavage cocktail to the dried resin.
-
Stir the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described protocols.
Table 1: Reagent Equivalents for Amino Acid Coupling
| Reagent | Equivalents (relative to resin capacity) |
| First Amino Acid Loading (Z-Asp(OtBu)-OH) | |
| Z-Asp(OtBu)-OH | 3 |
| HOBt | 3 |
| DIC | 3 |
| DMAP | 0.1 |
| Subsequent Amino Acid Coupling (Fmoc-AA-OH) | |
| Fmoc-Amino Acid | 3 |
| HBTU | 3 |
| HOBt | 3 |
| DIEA | 6 |
Table 2: Reaction Times and Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DMF or DCM | 20-30 min | Room Temp. |
| First AA Loading | Z-Asp(OtBu)-OH, DIC, HOBt, DMAP in DMF | 2-4 hours | Room Temp. |
| Z-Group Deprotection | 33% HBr in Acetic Acid | 1-2 hours | Room Temp. |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min | Room Temp. |
| AA Coupling | Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF | 1-2 hours | Room Temp. |
| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Room Temp. |
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental workflow, a diagram generated using Graphviz is provided below.
Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating Z-Asp(OtBu)-OH.
Conclusion
The successful synthesis of peptides containing aspartic acid relies on a carefully planned strategy to minimize side reactions, particularly aspartimide formation. The use of a β-carboxyl OtBu protecting group is a standard approach to mitigate this issue. While the N-terminal Z-group is less conventional for solid-phase synthesis, this protocol provides the necessary steps for its incorporation and subsequent removal, followed by standard Fmoc-based chain elongation. By following these detailed procedures and understanding the underlying chemical principles, researchers can effectively synthesize complex peptides for a wide range of applications in research and drug development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Asp-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester (Z-Asp-OtBu) in solution-phase peptide synthesis (SPPS). This document outlines the strategic application of this protecting group scheme, detailed experimental protocols for coupling and deprotection, and data on common side reactions.
Introduction
Solution-phase peptide synthesis is a classical yet powerful technique for the production of peptides, particularly for large-scale synthesis and for short to medium-length peptides where purification of intermediates is desired.[1] The choice of protecting groups is critical to the success of the synthesis. This compound is a derivative of aspartic acid where the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a tert-butyl (OtBu) ester.[2] This leaves the β-carboxyl group of the side chain available for peptide bond formation.
The Z group is a well-established amino protecting group that is stable to a range of conditions and can be removed by catalytic hydrogenation.[3] The OtBu ester is an acid-labile protecting group, typically removed with trifluoroacetic acid (TFA).[4] The orthogonality of these protecting groups allows for their selective removal at different stages of the synthesis.
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an intramolecular cyclization side reaction that can lead to impurities. The choice of protecting groups and reaction conditions plays a crucial role in minimizing this side reaction.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Mitigating Aspartimide Formation
While this compound has the side-chain carboxyl group free for coupling, understanding the impact of side-chain protection is crucial when designing peptide synthesis strategies. The following table summarizes the performance of common side-chain protecting groups for aspartic acid in reducing aspartimide formation, primarily in the context of Fmoc-based solid-phase peptide synthesis, which provides valuable insights for solution-phase strategies as well.
| Protecting Group | % Aspartimide Formation (in a model peptide) | Key Advantages | Key Disadvantages |
| -OtBu | High | Widely used, cost-effective. | High propensity for aspartimide formation. |
| -OMpe | Lower than -OtBu | Reduced aspartimide formation. | Higher cost. |
| -OBno | Very Low | Significantly suppresses aspartimide formation. | Higher cost, potential for side reactions during cleavage. |
| -CSY | Near Zero | Completely suppresses aspartimide formation.[5][6] | Requires a specific deprotection step with an electrophilic halogen source.[6] |
Table 2: Typical Coupling Efficiencies of Z-Protected Amino Acids in Solution-Phase Synthesis
The following data represents typical coupling efficiencies for Z-protected amino acids using common coupling reagents in solution-phase synthesis. Actual yields can vary based on the specific amino acids being coupled and the reaction conditions.
| Coupling Reagent | Additive | Typical Yield |
| EDC·HCl | HOBt | 80-95% |
| DCC | HOBt | 80-95% |
| HATU | DIPEA | >90% |
| PyBOP | DIPEA | >90% |
Experimental Protocols
This section provides detailed methodologies for the key steps in solution-phase peptide synthesis using this compound.
1. Peptide Coupling: Synthesis of a Dipeptide (e.g., Z-Asp(OtBu)-Xaa-OR)
This protocol describes the coupling of the free β-carboxyl group of this compound with the N-terminus of another amino acid ester (H-Xaa-OR).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation of the free amino acid ester: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir at room temperature for 20 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 eq) or EDC·HCl (1.1 eq) to the this compound solution and stir for 30 minutes at 0 °C. To this mixture, add the freshly prepared amino acid ester solution from step 1.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.
2. Deprotection of the Z-Group (N-terminal Deprotection)
This protocol describes the removal of the Z-group by catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate or Hydrogen gas
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in MeOH. Add 10% Pd/C (10% by weight of the peptide).
-
Hydrogenation:
-
Using Ammonium Formate: Add ammonium formate (5 eq) to the mixture and stir at room temperature.
-
Using Hydrogen Gas: Fit the reaction flask with a balloon filled with hydrogen gas and stir under a hydrogen atmosphere.
-
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.
3. Deprotection of the OtBu Group (C-terminal Deprotection)
This protocol describes the removal of the OtBu ester using trifluoroacetic acid.
Materials:
-
OtBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Reaction Setup: Dissolve the OtBu-protected peptide in DCM.
-
Deprotection: Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). If the peptide contains sensitive residues like Trp or Met, add scavengers such as TIS and water (e.g., TFA/TIS/H₂O/DCM, 50:2.5:2.5:45 v/v/v/v). Add the cleavage cocktail to the peptide solution.
-
Reaction Progression: Stir the reaction at room temperature and monitor by TLC or HPLC (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Centrifuge or filter to collect the solid peptide.
-
Wash the peptide with cold diethyl ether.
-
-
Purification: The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for solution-phase peptide synthesis.
Caption: Aspartimide formation side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Z-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection and use of coupling reagents for the incorporation of N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) in Solid-Phase Peptide Synthesis (SPPS). The appropriate choice of coupling methodology is critical for maximizing peptide yield and purity while minimizing side reactions.
Introduction
Z-Asp(OtBu)-OH is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group for the α-amino function is historically significant in solution-phase synthesis but can also be utilized in SPPS, particularly in Boc-based strategies or for specific applications in Fmoc-SPPS. The tert-butyl (OtBu) ester protects the β-carboxylic acid of the aspartic acid side chain, which is labile to strong acids like trifluoroacetic acid (TFA), making it compatible with final cleavage from many resins.
A primary challenge associated with the coupling of aspartic acid derivatives is the base-catalyzed formation of an aspartimide (a succinimide ring) intermediate. This can occur during both the coupling and the subsequent deprotection steps in SPPS. The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. Careful selection of coupling reagents and conditions is therefore crucial.
Classes of Coupling Reagents
The selection of a suitable coupling reagent directly influences the reaction's efficiency and the extent of side reactions. The main categories of coupling reagents used in SPPS are carbodiimides, uronium/aminium salts, and phosphonium salts.
Carbodiimides
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are cost-effective reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and other side reactions, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential. DIC is preferred in SPPS because its urea byproduct is soluble in common solvents, unlike the byproduct of DCC.[1][2]
Uronium/Aminium Salts
Reagents like HBTU, HATU, HCTU, and COMU are highly efficient and lead to rapid coupling, making them suitable for sterically hindered amino acids.[3] They react with the carboxylic acid in the presence of a non-nucleophilic base to form an active ester, which then rapidly acylates the free amine of the peptide chain.[3] HATU is often preferred for its ability to minimize racemization.[1] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess.[4]
Phosphonium Salts
Phosphonium salts, such as PyBOP and PyAOP, are also highly effective, particularly for challenging couplings.[3] They form active esters in the presence of a base and do not cause guanidinylation, which can be an advantage.[3] PyBOP is a non-toxic alternative to the older reagent BOP.[5]
Quantitative Data Presentation
The following tables summarize the comparative performance of various coupling reagents. The data is collated from studies on challenging peptide sequences and provides a general indication of reagent efficacy.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6
| Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| COMU | 90.84 | 88.33 |
| HCTU | 89.15 | 90.34 |
| HATU | 89.01 | 89.71 |
| PyBOP | 78.52 | 88.59 |
| HBTU | 88.23 | 88.29 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[6]
Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63 | 81.65 |
| HCTU | 79.57 | 82.35 |
| COMU | 79.00 | 79.00 |
| PyBOP | 70.27 | 78.54 |
| HBTU | Not Reported | Not Reported |
Data adapted from a comparative study on a more challenging peptide sequence.[6]
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Z-Asp(OtBu)-OH. These protocols assume a standard Fmoc-SPPS workflow on a resin support. For a Boc-SPPS workflow, the deprotection steps would be modified to use an acid such as TFA.
General Resin Preparation and Deprotection
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 1: Coupling with DIC/HOBt
Materials:
-
Z-Asp(OtBu)-OH (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DIC (3-5 equivalents)
-
DMF
-
DCM
-
Resin with a free N-terminal amine
Procedure:
-
In a separate vial, dissolve Z-Asp(OtBu)-OH and HOBt in DMF.
-
Add this solution to the swelled and deprotected resin.
-
Add DIC to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using a ninhydrin test.
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
Protocol 2: Coupling with HBTU/DIPEA
Materials:
-
Z-Asp(OtBu)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
-
DCM
-
Resin with a free N-terminal amine
Procedure:
-
In a separate vial, dissolve Z-Asp(OtBu)-OH and HBTU in DMF.
-
Add DIPEA to this solution to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the swelled and deprotected resin.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using a ninhydrin test.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
Protocol 3: Coupling with HATU/DIPEA
Materials:
-
Z-Asp(OtBu)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
-
DCM
-
Resin with a free N-terminal amine
Procedure:
-
Follow the same pre-activation and coupling procedure as for HBTU (Protocol 2), substituting HATU for HBTU. Reaction times with HATU are often shorter.
Visualizations
Chemical Reaction Pathway
Caption: General mechanism of amino acid activation and coupling in SPPS.
Experimental Workflow
Caption: A standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Mitigation of Side Reactions
Aspartimide Formation: This is the most significant side reaction for aspartic acid residues. To minimize its occurrence:
-
Use coupling reagents known for low racemization, such as HATU or DIC/Oxyma.[6]
-
Employ milder bases or reduce the base concentration during coupling and deprotection.[3]
-
Consider using bulkier side-chain protecting groups if aspartimide formation is persistent, although this may require stronger cleavage conditions.[7][8]
-
For sequences particularly prone to this side reaction (e.g., Asp-Gly), using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation.
Racemization: The risk of racemization is highest during the activation step.
-
The use of additives like HOBt or HOAt is crucial when using carbodiimides.[1]
-
Urethane-based protecting groups like Z and Fmoc generally provide good protection against racemization.[5]
-
HATU and PyAOP are considered highly efficient in suppressing racemization.
Guanidinylation: This side reaction can occur when using uronium/aminium-based coupling reagents in excess.
-
Pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can prevent this.[4]
By carefully selecting the coupling reagent and optimizing the reaction conditions, the successful incorporation of Z-Asp(OtBu)-OH into synthetic peptides can be achieved with high yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Z-Asp(OtBu) with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of peptide-based therapeutics, the efficient and stereochemically pure formation of amide bonds is of paramount importance. Z-Asp(OtBu)-OH (N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester) is a crucial building block, offering orthogonal protection of the N-terminus (Z-group) and the side-chain carboxyl group (OtBu ester). The activation of its free α-carboxyl group is a critical step for its successful coupling to an amine. This document provides detailed application notes and protocols for the activation of Z-Asp(OtBu)-OH using two of the most common and effective uronium-based coupling reagents: HBTU and HATU.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high coupling efficiencies, rapid reaction times, and ability to minimize racemization.[1][2][3] HATU is generally considered more reactive than HBTU, which can be advantageous for sterically hindered couplings.[2][4] These reagents are widely employed in both solid-phase and solution-phase peptide synthesis.[2]
Mechanism of Activation
The activation of Z-Asp(OtBu)-OH by HBTU or HATU proceeds through the formation of a highly reactive active ester. The general mechanism involves the following steps:
-
Deprotonation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of Z-Asp(OtBu)-OH is deprotonated to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the uronium salt (HBTU or HATU), leading to the formation of an unstable intermediate.
-
Active Ester Formation: This intermediate rapidly rearranges to form a more stable and highly reactive OBt-active ester (with HBTU) or OAt-active ester (with HATU), with the concomitant release of tetramethylurea.[4]
-
Aminolysis: The active ester is then susceptible to nucleophilic attack by the amine component, resulting in the formation of the desired amide bond and the release of HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Figure 1: General mechanism of this compound activation and coupling.
Comparison of HBTU and HATU
| Feature | HBTU | HATU |
| Activating Group | HOBt (1-hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) |
| Reactivity | High | Very High[4] |
| Racemization | Low | Very Low[4] |
| Cost | Generally lower | Generally higher |
| Applications | Routine and complex couplings | Difficult and sterically hindered couplings, cyclizations[4] |
| Potential Side Reaction | Guanidinylation of the N-terminus if used in excess[4] | Guanidinylation of the N-terminus if used in excess[4] |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of Z-Asp(OtBu)-OH with a primary or secondary amine using HBTU or HATU. Optimal conditions may vary depending on the specific substrates.
Protocol 1: Activation of Z-Asp(OtBu)-OH with HBTU
Materials:
-
Z-Asp(OtBu)-OH (1.0 eq.)
-
Amine component (1.0 - 1.2 eq.)
-
HBTU (1.0 - 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Asp(OtBu)-OH (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 5-15 minutes.
-
Base Addition: Add DIPEA (2.5 eq.) to the solution and continue stirring for another 2-5 minutes.
-
Amine Addition: Add the amine component (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Activation of Z-Asp(OtBu)-OH with HATU
Materials:
-
Z-Asp(OtBu)-OH (1.0 eq.)
-
Amine component (1.0 - 1.2 eq.)
-
HATU (1.0 - 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Z-Asp(OtBu)-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 2-10 minutes. For sterically hindered substrates, this time can be extended.
-
Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for an additional 1-2 minutes.
-
Amine Addition: Add the amine component (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Due to the higher reactivity of HATU, reaction times are often shorter, typically ranging from 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Figure 2: Experimental workflow for solution-phase coupling.
Quantitative Data Summary
The following table provides representative data for the coupling of Z-protected amino acids using HBTU and HATU in solution-phase synthesis. Actual yields and reaction times will depend on the specific substrates and reaction conditions.
| Coupling Reagent | Z-Amino Acid | Amine | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| HBTU | Z-MeVal-OH | H-MeVal-OCMe₃ | DIPEA (2.0) | CH₂Cl₂ | 12 | 89 | [5] |
| HATU | Generic Carboxylic Acid | H-Asp(OtBu)-OtBu·HCl | DIPEA (3.0) | DMF | 2-6 | High (not specified) | [6] |
| HBTU | Peptide Fragment | Amine Fragment | DIEA (2.5) | DMF | Overnight | Not specified | [7] |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of the coupling reagent and base slightly (e.g., to 1.2 and 3.0 eq., respectively).
-
Extend the reaction time.
-
For difficult couplings, switch from HBTU to the more reactive HATU.
-
-
Racemization:
-
Although HBTU and HATU are known for low racemization, for particularly sensitive amino acids, consider performing the reaction at a lower temperature (e.g., 0 °C).
-
Avoid prolonged pre-activation times.
-
-
Guanidinylation Side Reaction:
-
This can occur if the uronium reagent is used in significant excess relative to the carboxylic acid.[4] Ensure accurate stoichiometry.
-
Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.
-
Conclusion
Both HBTU and HATU are highly effective reagents for the activation of Z-Asp(OtBu)-OH in solution-phase peptide synthesis. The choice between them often depends on the complexity of the substrates and cost considerations. HATU is generally preferred for challenging couplings due to its higher reactivity. The provided protocols offer a robust starting point for developing efficient and high-yielding coupling reactions. Careful optimization of reaction conditions and monitoring of the reaction progress are key to achieving the desired outcomes in the synthesis of peptides and other complex molecules.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Asp-Gly Motifs with Z-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing the Asp-Gly (D-G) sequence is notoriously challenging due to the high propensity for aspartimide formation, a side reaction that leads to a mixture of difficult-to-separate byproducts, including α- and β-peptides, as well as racemized products.[1][2] This intramolecular cyclization is particularly favored in the Asp-Gly motif due to the lack of steric hindrance from the glycine residue.[3] This application note provides a detailed protocol for the solution-phase synthesis of a protected Asp-Gly dipeptide using Z-Asp(OtBu)-OH, a strategy aimed at minimizing aspartimide formation during the coupling step. The use of the benzyloxycarbonyl (Z) group for N-terminal protection and the tert-butyl (OtBu) ester for the side-chain protection of aspartic acid offers a classic and effective approach for solution-phase peptide synthesis.
Mitigating Aspartimide Formation
Aspartimide formation is typically promoted by basic conditions, such as the piperidine treatment used for Fmoc group removal in solid-phase peptide synthesis (SPPS).[1] While the Z-group deprotection via hydrogenolysis is performed under neutral conditions, the coupling step itself, often carried out in the presence of a base, can still trigger this side reaction. The choice of coupling reagents and careful control of reaction conditions are therefore critical. The OtBu protecting group on the aspartic acid side chain provides some steric hindrance that can help reduce the rate of aspartimide formation compared to less bulky esters.[4]
Experimental Strategy Overview
The synthesis of a peptide containing an Asp-Gly motif using Z-Asp(OtBu)-OH in solution-phase generally involves three key stages:
-
Coupling: Formation of the peptide bond between Z-Asp(OtBu)-OH and a protected glycine residue (e.g., H-Gly-OR, where R is a suitable protecting group like methyl or ethyl).
-
Deprotection of the N-terminus: Removal of the Z-group to expose the N-terminal amine of the dipeptide for further chain elongation.
-
Final Deprotection: Cleavage of the side-chain protecting group (OtBu) and the C-terminal ester to yield the final peptide.
The following diagram illustrates the general workflow for the synthesis of a protected Asp-Gly dipeptide.
References
Application Notes and Protocols: Z-Asp(OtBu)-OH in the Synthesis of Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the development of potent and specific caspase inhibitors is a key focus in therapeutic research.
Peptide-based inhibitors, designed to mimic the natural substrates of caspases, are invaluable tools for studying their function and for developing new drugs. A crucial requirement for caspase recognition is an aspartic acid residue at the P1 position of the substrate.[1] Therefore, the synthesis of peptide-based caspase inhibitors relies on the use of protected aspartic acid building blocks.
This document provides detailed application notes and protocols for the use of Z-Asp(OtBu)-OH (N-Cbz-L-aspartic acid 4-tert-butyl ester) in the synthesis of caspase inhibitors. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, allowing for controlled, stepwise peptide synthesis.
Data Presentation
Properties of Z-Asp(OtBu)-OH
| Property | Value |
| Chemical Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| Appearance | White powder or crystals |
| CAS Number | 5545-52-8 |
| Primary Application | Solution-phase peptide synthesis[2] |
Inhibitory Activity of Representative Caspase Inhibitors
The following table summarizes the inhibitory constants (Kᵢ or IC₅₀) for well-characterized tetrapeptide caspase inhibitors, which can be synthesized using Z-Asp(OtBu)-OH as a key building block. These values indicate the potency of the inhibitors against their target caspases.
| Inhibitor | Target Caspase(s) | Kᵢ / IC₅₀ | Inhibition Type | Reference(s) |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Kᵢ = 0.23 nM (Caspase-3) | Reversible | [2][3] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | IC₅₀ ≈ 18 µM (in cell-based assay) | Irreversible | [4] |
| Z-VAD-FMK | Pan-caspase | Second-order rate constants from 290 M⁻¹s⁻¹ (Caspase-2) to 280,000 M⁻¹s⁻¹ (Caspase-1) | Irreversible | [5] |
Signaling Pathways
The activation of executioner caspases, such as caspase-3, is a central event in apoptosis and can be initiated through two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Experimental Workflows
Synthesis of a Tetrapeptide Caspase Inhibitor (Z-DEVD-FMK)
The following diagram illustrates a typical workflow for the solution-phase synthesis of a tetrapeptide caspase inhibitor, Z-DEVD-FMK, using Z-Asp(OtBu)-OH.
In Vitro Evaluation of a Caspase Inhibitor
This workflow outlines the key steps for assessing the inhibitory activity of a newly synthesized caspase inhibitor.
References
Application Notes and Protocols for Manual Solid-Phase Synthesis with Z-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. The choice of protecting group strategy is critical to the success of the synthesis. This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester (Z-Asp(OtBu)-OH).
The use of a Z-group for N-α-protection necessitates a Boc (tert-butyloxycarbonyl) based synthesis strategy. In this approach, the temporary N-α-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable, "permanent" side-chain protecting groups, such as the Z-group and the OtBu-ester, are removed at the final cleavage step with a strong acid, typically Hydrogen Fluoride (HF). This orthogonality ensures the integrity of the side-chain protection throughout the synthesis. Merrifield resin is a common solid support for Boc-SPPS, yielding a C-terminal carboxylic acid upon cleavage.
The incorporation of Z-Asp(OtBu)-OH can be challenging due to the steric hindrance of both protecting groups. Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and minimize side reactions.
Data Presentation
Quantitative data for the coupling efficiency and final yield of peptides containing Z-Asp(OtBu)-OH is not extensively reported in the literature. The following table provides estimated values based on typical outcomes for sterically hindered or Z-protected amino acids in manual Boc-SPPS protocols. Actual results may vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | 95-99% | May require extended coupling times or the use of more potent coupling reagents like HBTU or HATU. Monitoring with a Kaiser test is essential. |
| Crude Peptide Purity | 60-80% | Purity is highly dependent on the success of each coupling and deprotection step. Difficult couplings can lead to a higher prevalence of deletion sequences. |
| Overall Yield | 15-30% | The overall yield is a cumulative result of all synthesis steps, including coupling, deprotection, and final cleavage and purification. Losses can occur at each stage. |
Experimental Protocols
This section outlines a detailed methodology for the manual solid-phase synthesis of a peptide containing Z-Asp(OtBu)-OH using a Boc-based strategy on Merrifield resin.
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids
-
Z-Asp(OtBu)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU))
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Isopropyl alcohol (IPA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
SPPS reaction vessel with a sintered glass frit
-
Shaker or vortexer
Protocol
-
Place the desired amount of Merrifield resin (e.g., 1 gram) in the SPPS reaction vessel.
-
Add DCM to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
-
Drain the DCM through the frit.
-
Wash the resin three times with DCM.
This protocol describes the attachment of the first Boc-amino acid as its cesium salt to the Merrifield resin.
-
In a separate flask, dissolve the first Boc-amino acid (2 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add an aqueous solution of Cesium Carbonate (Cs₂CO₃) (1 equivalent) and stir until the amino acid is fully dissolved and the solution is clear.
-
Evaporate the solution to dryness under reduced pressure.
-
Add the swollen Merrifield resin to the flask containing the Boc-amino acid cesium salt.
-
Add enough DMF to create a slurry and heat the mixture to 50°C for 12-24 hours with stirring.
-
Allow the resin to cool to room temperature.
-
Transfer the resin back to the reaction vessel and wash thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry a small sample of the resin and determine the loading of the first amino acid using a suitable method (e.g., picric acid titration).
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
3.1. N-α-Boc Deprotection
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution.
-
Wash the resin with DCM (3x), IPA (3x), and DCM (3x) to remove residual TFA.
3.2. Neutralization
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess DIEA.
3.3. Amino Acid Coupling (Incorporation of Z-Asp(OtBu)-OH or other Boc-amino acids)
This protocol uses HBTU as the coupling reagent.
-
In a separate vial, dissolve the Boc-amino acid or Z-Asp(OtBu)-OH (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For the sterically hindered Z-Asp(OtBu)-OH, the coupling time may need to be extended to 4 hours or longer.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3x) and DCM (3x).
Repeat Step 3 for each amino acid in the sequence.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.
-
Transfer the dry peptide-resin to the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar and the appropriate scavengers (e.g., a mixture of anisole and p-cresol) to the vessel.
-
Cool the reaction vessel in a dry ice/alcohol bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
The crude peptide will remain in the reaction vessel along with the resin beads.
-
Wash the resin with a small amount of TFA to dissolve the cleaved peptide and filter to separate the resin beads.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for manual Boc-SPPS with Z-Asp(OtBu)-OH.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Z-Asp-OtBu Couplings
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low yields in peptide coupling reactions involving Z-Asp-OtBu (N-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester). The following questions and answers address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction has a low yield. What are the most likely causes?
Low yields in this compound couplings are frequently attributed to side reactions, suboptimal reaction conditions, or issues with reagents. The most significant side reaction is the formation of an aspartimide intermediate, which can lead to the desired product as well as a difficult-to-separate β-aspartyl peptide isomer, ultimately reducing the isolated yield of the target peptide.[1][2] Other contributing factors can include steric hindrance, peptide aggregation, and incomplete reaction.[3]
Q2: What is aspartimide formation and why does it lower my yield?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered succinimide ring.[1][4] This reaction is often catalyzed by basic conditions present during the coupling step.[1] The aspartimide intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, which are often difficult to separate chromatographically, thus reducing the yield of the pure, desired product.[1] In some cases, the aspartimide ring may be unreactive to further coupling, leading to truncated peptide sequences.[2]
Below is a diagram illustrating the mechanism of aspartimide formation.
Caption: Mechanism of Aspartimide Formation and Subsequent Reactions.
Q3: How can I minimize aspartimide formation?
Several strategies can be employed to suppress aspartimide formation:
-
Optimize Reaction Conditions:
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to decrease the rate of succinimide formation.[4]
-
Base: Use a weak, sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary.[4]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the coupling is complete to minimize exposure to basic conditions.[4]
-
-
Choice of Coupling Reagent:
-
Backbone Protection:
The following flowchart outlines a troubleshooting workflow for low yield in this compound couplings.
Caption: Troubleshooting workflow for low this compound coupling yield.
Q4: Which coupling reagents are recommended for this compound, and what are their pros and cons?
The choice of coupling reagent can significantly impact the efficiency of the reaction and the extent of side reactions.[1] The main classes of coupling reagents are:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC[1] | Widely used and cost-effective. | Can be prone to racemization and formation of N-acylurea byproducts. Require an additive like HOBt or OxymaPure to suppress side reactions.[1] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU[1] | High coupling efficiency and rapid reaction times, suitable for sterically hindered amino acids.[1] HATU and COMU are known for low racemization.[1] | Higher cost. Can cause guanidinylation of the N-terminus if not pre-activated.[7] |
| Phosphonium Salts | BOP, PyBOP, PyAOP[1] | Very effective, especially for challenging couplings. Do not cause guanidinylation side reactions.[1] | BOP is toxic and produces a carcinogenic byproduct. PyBOP is a safer alternative.[1] |
Q5: Are there specific experimental protocols I can follow to improve my coupling yield?
Yes, here is a general protocol for a solution-phase this compound coupling reaction that incorporates best practices to minimize side reactions.
Experimental Protocol: Optimized this compound Coupling
Materials:
-
This compound
-
Amine component (peptide-resin or amino acid ester)
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, NMP)
-
Quenching solution (e.g., cold 5% citric acid solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) and the amine component (1.0 eq.) in the chosen solvent (e.g., DMF) in a reaction vessel.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0 eq.) to the reaction mixture and stir for 2 minutes.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HCTU, 1.0 eq.) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method such as TLC or LC-MS. The reaction should be complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a cold 5% citric acid solution.[4]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using flash chromatography or preparative HPLC.
Note: The exact equivalents of reagents and reaction times may need to be optimized for your specific substrates.
Quantitative Data Summary
While specific data for this compound is limited in the provided search results, the following table, adapted from a study on Fmoc-Asp protecting groups, illustrates the significant impact of the protecting group on minimizing side products in a sequence prone to aspartimide formation (Asp-Gly). This highlights the importance of considering the chemical environment of the aspartic acid residue.
| Aspartic Acid Derivative | Desired Peptide (%) | Aspartimide (%) | D-Asp Isomer (%) |
| Asp(OtBu) | 2.1 | High | High |
| Asp(OMpe) | Modest Improvement | Moderate | Moderate |
| Asp(OBno) | >74 | Low | Low |
| Data adapted from a study on a model peptide containing an Asp-Gly sequence.[2] This data suggests that for highly susceptible sequences, even with Z-protection on the N-terminus, the side-chain protecting group plays a critical role in preventing side reactions. |
References
Technical Support Center: Z-Asp-OtBu Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides containing the Z-Asp-OtBu (N-Carbobenzyloxy-L-aspartic acid 4-tert-butyl ester) residue. The presence of the hydrophobic Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups can significantly decrease the aqueous solubility of peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The primary reason for the poor solubility of peptides containing this compound is the hydrophobic nature of the Z and OtBu protecting groups. These bulky, nonpolar groups can lead to peptide aggregation and reduce their ability to interact with aqueous solvents. Peptides with a high content of hydrophobic residues (generally 50% or more) are often challenging to dissolve in aqueous solutions.[1][2]
Q2: What is the first step I should take when trying to dissolve a new this compound containing peptide?
A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot (e.g., 1 mg) of the lyophilized peptide.[1][3] This will help you determine the optimal solvent without risking your entire batch. Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1][2]
Q3: How does the overall charge of my peptide influence solvent selection?
A3: The net charge of the peptide is a crucial factor in determining the appropriate solvent.[1][4][5]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).[1][6]
-
Basic Peptides (net positive charge): Try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[1][4][7][8]
-
Neutral or Hydrophobic Peptides: These peptides, which are common for sequences containing this compound, typically require an organic solvent for initial dissolution.[1][4][7][8]
Q4: My peptide dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer. What should I do?
A4: This is a common issue that occurs when the peptide's solubility limit in the final aqueous solution is exceeded. To avoid this, add the dissolved peptide stock solution dropwise into the vortexing or stirring aqueous buffer.[3][6][9] This prevents localized high concentrations of the peptide that can trigger precipitation.
Q5: Are there any organic solvents I should avoid?
A5: While Dimethyl Sulfoxide (DMSO) is a common and effective solvent for hydrophobic peptides, it should be used with caution for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can oxidize them.[4] In such cases, Dimethylformamide (DMF) is a suitable alternative.[4][7][8]
Troubleshooting Guide
Issue 1: The this compound containing peptide does not dissolve in aqueous buffers.
-
Possible Cause: High hydrophobicity of the peptide due to the this compound residue and other nonpolar amino acids.
-
Troubleshooting Steps:
-
Assess Peptide Characteristics: Determine the overall charge of your peptide by assigning a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[1][8]
-
pH Adjustment (for charged peptides):
-
Use of Organic Solvents (for neutral or hydrophobic peptides):
-
Issue 2: The peptide solution is cloudy or contains visible particles.
-
Possible Cause: Incomplete dissolution or aggregation of the peptide.
-
Troubleshooting Steps:
-
Sonication: Use an ultrasonic bath to sonicate the solution for 5-10 minutes. This can help break up aggregates.[1][3]
-
Gentle Warming: Gently warm the solution to a temperature below 40°C. Be cautious, as excessive heat can degrade the peptide.[1][10]
-
Use of Chaotropic Agents: For peptides that tend to form gels or aggregate through hydrogen bonding, consider adding denaturing agents like 6 M guanidine hydrochloride or 8 M urea. Note that these may interfere with some biological assays.[1][7][8]
-
Data Presentation
Table 1: Illustrative Solubility of a Model this compound Containing Peptide (Ac-Tyr-Val-Ala-Asp(Z-OtBu)-Leu-NH2)
| Solvent | Concentration (mg/mL) | Appearance | Notes |
| Water | 0.1 | Insoluble | Visible particles remain after vortexing and sonication. |
| PBS (pH 7.4) | 0.1 | Insoluble | Similar to water, peptide precipitates. |
| 10% Acetic Acid | 0.5 | Sparingly Soluble | A slightly hazy solution is formed. |
| Methanol | 1 | Soluble | A clear solution is obtained after vortexing. |
| Acetonitrile | 2 | Soluble | Forms a clear solution. |
| DMF | 10 | Highly Soluble | The peptide dissolves readily to form a clear solution. |
| DMSO | 25 | Highly Soluble | The peptide dissolves completely to form a clear, colorless solution.[4][7][8] |
Note: This data is for illustrative purposes and the actual solubility will depend on the specific peptide sequence.
Experimental Protocols
Protocol 1: General Solubilization Procedure for a this compound Containing Peptide
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Solubility Test (Small Scale):
-
Weigh out approximately 1 mg of the peptide into a sterile microcentrifuge tube.
-
Based on the peptide's characteristics (see FAQs), select an initial solvent. For a neutral or hydrophobic peptide, start with an organic solvent like DMSO.
-
-
Dissolution in Organic Solvent:
-
Aqueous Dilution:
-
Prepare your desired aqueous buffer in a separate tube.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the dissolved peptide stock solution drop by drop until the desired final concentration is reached.[3][6][9]
-
Continuously monitor the solution. If it becomes turbid or a precipitate forms, you have exceeded the solubility limit.
-
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting the solubility of this compound containing peptides.
Caption: A stepwise experimental workflow for dissolving hydrophobic peptides in aqueous solutions.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Strategies to Reduce Side Reactions During Z-Group Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group.
Troubleshooting Guides
This section addresses common issues encountered during Z-group deprotection in a question-and-answer format, offering specific solutions to improve reaction outcomes.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Z-group deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers found in cysteine and methionine residues) or other impurities.
-
Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.
-
-
Poor Catalyst Activity: The activity of the palladium catalyst can vary between batches and diminish over time.
-
Solution: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also drive the reaction to completion.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.
-
Issue 2: Observation of Unexpected Side Products During Z-Group Cleavage
Question: I am observing unexpected side products during my Z-group deprotection. How can I identify and minimize them?
Answer: The nature of side products depends on the cleavage method and the substrate's functional groups. Here are common side reactions and strategies to mitigate them:
-
Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr): During acid-mediated cleavage (e.g., TFA, HF), the benzyl cation and other carbocations generated from side-chain protecting groups are highly reactive and can alkylate sensitive amino acid residues.[1]
-
Solution: Employ a scavenger cocktail to trap these reactive carbocations. The choice of scavengers is critical and depends on the peptide sequence. For instance, 1,2-ethanedithiol (EDT) is effective in protecting tryptophan and methionine residues.[2]
-
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under both acidic and basic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[3]
-
Solution: For acid-mediated cleavage, optimizing the cleavage cocktail and reaction time is crucial. For particularly sensitive sequences, using milder deprotection methods like catalytic transfer hydrogenation can be beneficial.[3]
-
-
Acetylation of the Deprotected Amine: When using HBr in acetic acid for Z-group cleavage, the newly formed amine can be acetylated by the solvent, especially at elevated temperatures.
-
Solution: Use a non-acetylating solvent system, such as HCl in dioxane. Alternatively, milder acidic conditions can be employed.
-
-
Oxidation of Methionine and Cysteine: The thioether of methionine and the thiol of cysteine are susceptible to oxidation during cleavage.
-
Solution: The addition of reducing scavengers like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) to the cleavage cocktail can prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Z-group cleavage?
The two most prevalent methods for the removal of the Z-group are catalytic hydrogenolysis and acidolysis.[4]
-
Catalytic Hydrogenolysis: This is a mild method that uses a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a hydrogen donor like ammonium formate in transfer hydrogenolysis). It produces non-toxic byproducts (toluene and CO₂).[4]
-
Acidolysis: This method employs strong acids like trifluoroacetic acid (TFA), hydrogen bromide (HBr) in acetic acid, or anhydrous hydrogen fluoride (HF) to cleave the Z-group.[3] This approach is often used when the substrate is incompatible with catalytic hydrogenation.
Q2: How do I choose the right cleavage method for my peptide?
The choice of cleavage method depends on the amino acid composition of your peptide and the presence of other protecting groups.
-
For peptides without sulfur-containing residues or other reducible functional groups, catalytic hydrogenation is generally the preferred method due to its mildness.
-
For peptides containing sulfur (Cys, Met) or other catalyst poisons, acidolysis with an appropriate scavenger cocktail is the method of choice.
-
If your peptide is sensitive to strong acids, catalytic transfer hydrogenation offers a milder alternative to standard catalytic hydrogenation and strong acidolysis.[3]
Q3: What are scavengers and why are they important in Z-group cleavage?
Scavengers are nucleophilic compounds added to the cleavage cocktail, particularly in acid-mediated deprotection, to trap reactive carbocations generated from the Z-group and other side-chain protecting groups. These carbocations, if not neutralized, can lead to unwanted side reactions such as the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1]
Q4: Can the Z-group be cleaved selectively in the presence of other protecting groups?
Yes, the Z-group's cleavage conditions can be tuned for selectivity. For instance, catalytic hydrogenolysis is generally orthogonal to Boc and Fmoc protecting groups. However, harsh acidic conditions used for Z-group cleavage (e.g., HF) will also remove many other acid-labile protecting groups.[1]
Data Presentation: Comparison of Cleavage Cocktails and Conditions
The following table summarizes the efficacy of different methods and scavenger cocktails for Z-group deprotection, with a focus on minimizing side reactions.
| Cleavage Method | Reagents/Cocktail | Typical Conditions | Reported Yield (%) | Key Advantages & Potential Side Reactions |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | MeOH or EtOH, RT, 1-24 h | High | Advantages: Mild conditions, clean byproducts. Side Reactions: Incomplete reaction, reduction of other functional groups.[3] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | MeOH, RT, 1-4 h | >90 | Advantages: Avoids handling H₂ gas, generally faster than hydrogenation with H₂. Side Reactions: Catalyst poisoning.[3] |
| Acidolysis (TFA) | TFA/TIS/H₂O (95:2.5:2.5) | RT, 2-4 h | High | Advantages: Effective for peptides with catalyst poisons. Side Reactions: Alkylation of sensitive residues (Trp, Met, Cys), aspartimide formation.[3] |
| Acidolysis (HF) | Anhydrous HF, anisole | 0 °C, 1 h | High | Advantages: Very strong acid, effective for removing multiple protecting groups simultaneously. Side Reactions: Highly toxic and corrosive, requires specialized equipment, promotes various side reactions if scavengers are not used.[1][5] |
| Acidolysis (HBr/AcOH) | 33% HBr in Acetic Acid | RT, 1-2 h | Variable | Advantages: Strong acid cleavage. Side Reactions: Acetylation of the deprotected amine. |
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the deprotection of a Z-protected amine using catalytic hydrogenation with hydrogen gas.
Materials:
-
Z-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.[4]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[4]
-
Secure the flask to a hydrogenation apparatus or use a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[4]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[4]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4]
Protocol 2: Z-Group Deprotection by Acidolysis using a TFA Cocktail
This protocol is suitable for the cleavage of Z-groups from peptides synthesized on a solid support, particularly those containing acid-sensitive side-chain protecting groups that need to be removed simultaneously.
Materials:
-
Z-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this solution fresh.
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the peptide under vacuum.
Visualizations
Caption: A decision workflow for selecting the appropriate Z-group cleavage strategy.
Caption: The role of scavengers in preventing side reactions during acid-mediated Z-group cleavage.
References
Technical Support Center: Optimizing Coupling Reactions for Z-Asp(OtBu)-OH
Welcome to the technical support center for Z-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling times and troubleshooting common issues encountered during the incorporation of this valuable amino acid derivative in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the functions of the 'Z' and 'OtBu' protecting groups in Z-Asp(OtBu)-OH?
A1: In Z-Asp(OtBu)-OH, the Z-group (Benzyloxycarbonyl) protects the α-amino group, while the OtBu (tert-butyl ester) group protects the β-carboxyl group of the aspartic acid side chain. The Z-group is a classic urethane-type protecting group that offers stability against the basic conditions used for Fmoc group removal and mild acidic conditions for Boc group removal, making it useful in various peptide synthesis strategies. The OtBu group is acid-labile and provides robust protection for the aspartic acid side chain under the basic conditions typically used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Q2: What is the most critical side reaction to consider when using Z-Asp(OtBu)-OH, and how can it be minimized?
A2: The primary concern when coupling aspartic acid derivatives is the formation of an aspartimide, a succinimide ring intermediate.[1] This intramolecular cyclization is often catalyzed by basic conditions present during coupling or Fmoc deprotection steps in SPPS.[1] The aspartimide can subsequently be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[1]
Strategies to minimize aspartimide formation include:
-
Optimizing Coupling Conditions: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of succinimide formation.[2]
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in the minimum necessary amount.[2]
-
Choice of Coupling Reagent: Employ coupling reagents known for lower racemization and high efficiency, such as HATU.[3]
-
Fmoc Deprotection Modification (for SPPS): Additives like HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[4]
Q3: Which class of coupling reagents is generally recommended for Z-Asp(OtBu)-OH?
A3: Uronium/aminium and phosphonium salt-based coupling reagents are generally preferred for their high reactivity and efficiency, especially in cases of steric hindrance.[1][5] Reagents like HATU are particularly advantageous as they form more reactive active esters, leading to faster and more complete coupling reactions with a lower risk of racemization compared to reagents like HBTU.[3] Carbodiimides such as DCC or DIC are also effective, particularly when used with additives like HOBt or Oxyma Pure to suppress side reactions.[1]
Q4: Can peptide aggregation affect the coupling of Z-Asp(OtBu)-OH?
A4: Yes, peptide aggregation can significantly hinder coupling reactions by making the reactive sites on the growing peptide chain inaccessible.[4][6] This is a common issue in solid-phase peptide synthesis, especially with hydrophobic sequences.[4] To mitigate aggregation, consider using chaotropic agents like a low percentage of DMSO in the solvent, or switching to a solvent like N-methylpyrrolidone (NMP).[4][6]
Troubleshooting Guide
Issue 1: Slow or Incomplete Coupling Reaction
-
Possible Cause: Insufficiently reactive coupling reagent or steric hindrance.
-
Solution:
-
Switch to a more potent coupling reagent: If using a carbodiimide-based method, consider switching to a uronium/aminium salt like HATU or COMU, which are known for their high reactivity.[7]
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight for solution-phase).[8][7] Gentle heating can also be applied, but must be monitored carefully to avoid increased side reactions.[7]
-
Optimize Reagent Equivalents: Ensure a slight excess of Z-Asp(OtBu)-OH (1.05-1.2 equivalents) and the coupling reagent is used.[2]
-
Issue 2: Presence of an Unexpected Peak with the Same Mass as the Desired Peptide in HPLC Analysis
-
Possible Cause: This is a strong indicator of isoaspartate formation, resulting from the aspartimide intermediate. The isoaspartate-containing peptide often elutes slightly earlier than the native peptide on reverse-phase HPLC.[2]
-
Solution:
-
Optimize Coupling and Deprotection Conditions: As outlined in the FAQs, lower the reaction temperature and use a weaker or sterically hindered base.[2] For SPPS, minimize the exposure time to basic deprotection reagents.
-
Analytical Confirmation: Use tandem mass spectrometry (MS/MS) with fragmentation techniques like ECD or ETD to definitively identify the isoaspartate residue.[2] Enzymatic digestion with an enzyme like Asp-N, which selectively cleaves at the N-terminal side of aspartic acid but not isoaspartic acid, can also confirm its presence.[2]
-
Issue 3: Low Yield and Purity of the Final Peptide
-
Possible Cause: A combination of incomplete coupling and side reactions such as aspartimide formation or racemization.
-
Solution:
-
Systematic Optimization: Re-evaluate the entire protocol, including the choice of coupling reagent, base, solvent, and reaction temperature.
-
Additive Inclusion: Ensure the use of additives like HOBt or HOAt, especially when using carbodiimide coupling reagents, to suppress racemization.[7]
-
Purification Strategy: Optimize the purification protocol, as closely related impurities can be challenging to separate.
-
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Typical Coupling Time (hours) | Typical Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| HATU | 1-2 | 95-99 | >98 | Advantages: High reactivity, low racemization rates, effective for hindered amino acids.[9] Disadvantages: Higher cost.[9] |
| HBTU | 2-4 | 90-95 | >95 | Advantages: Good balance of reactivity and cost.[9] Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.[9] |
| PyBOP | 2-4 | 90-96 | >95 | Advantages: High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[9] Disadvantages: May be less effective for highly hindered couplings compared to HATU.[9] |
| DCC/HOBt | 4-12 | 85-92 | >95 | Advantages: Cost-effective.[9][10] Disadvantages: Forms insoluble DCU byproduct, longer reaction times.[11][12] |
| EDC/HOBt | 4-8 | 85-92 | >95 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[9] Disadvantages: Generally lower reactivity than onium salts.[9] |
Note: Data is representative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Z-Asp(OtBu)-OH using DCC/HOBt
This protocol describes the coupling of Z-Asp(OtBu)-OH to an amino acid ester.
Materials:
-
Z-Asp(OtBu)-OH
-
Amino acid or peptide ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)
-
Aqueous solutions: 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
Procedure:
-
Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.05 equivalents) in DCM. Cool the solution to 0 °C and add NMM (1.05 equivalents) dropwise.[10]
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF and dilute with DCM. Cool the solution to 0 °C.[10]
-
Add a solution of DCC (1.05 equivalents) in DCM dropwise to the carboxyl component solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.[10]
-
Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.[10]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.[10] Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.[10]
Protocol 2: Solid-Phase Coupling of Z-Asp(OtBu)-OH (as part of a larger synthesis using Fmoc chemistry)
This protocol outlines a standard manual coupling cycle on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Z-Asp(OtBu)-OH
-
Coupling reagent (e.g., HBTU)
-
DIPEA
-
20% Piperidine in DMF
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.[13] Wash the resin thoroughly with DMF (5-7 times).[13]
-
Pre-activation of Z-Asp(OtBu)-OH: In a separate vial, dissolve Z-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[13] Add DIPEA (6 equivalents) to this solution and mix for 1-2 minutes to pre-activate the amino acid.[13]
-
Coupling: Add the activated Z-Asp(OtBu)-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[14]
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion. A negative result (yellow beads) indicates a complete coupling.[13] If the test is positive, a second coupling may be necessary.[8]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[8][13]
Visualizations
Caption: General workflows for solution-phase and solid-phase peptide coupling.
Caption: A logical workflow for troubleshooting common coupling issues.
Caption: Mechanism of aspartimide formation leading to desired and undesired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Z-Asp(OtBu)-OH Deprotection
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs regarding the impact of scavengers on the deprotection of Z-Asp(OtBu)-OH and related tert-butyl protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of the Asp(OtBu) group?
A1: The primary cause is the generation of a highly reactive tert-butyl cation (tBu⁺) when the OtBu (tert-butyl ester) group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack any nucleophilic sites on the deprotected molecule or other sensitive amino acid residues within a peptide chain, leading to unwanted alkylated side products.[1][2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated by the carbocation.[1][2]
Q3: How do scavengers prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture, often called a "cleavage cocktail".[2][5] They function by trapping the reactive tert-butyl cation at a much faster rate than the sensitive residues of the substrate.[2][3] By intercepting these reactive electrophiles, scavengers prevent them from causing unwanted side reactions, thus ensuring higher purity of the final product.[1]
Q4: What are the most common scavengers and why is a "cocktail" approach often used?
A4: A single scavenger is often insufficient to handle the variety of side reactions that can occur. Therefore, a scavenger "cocktail" is used to trap different reactive species and protect various functional groups. Common components include:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.[1][5][6]
-
Water (H₂O): Traps tBu⁺ cations effectively.[5][6] A standard, simple cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][6]
-
1,2-Ethanedithiol (EDT): A soft nucleophile, particularly effective for protecting Cysteine and Tryptophan residues.[4][5][6]
-
Thioanisole or Dimethyl Sulfide (DMS): Thioethers that act as good scavengers and can help prevent the oxidation of Methionine.[4][5]
-
Phenol or m-Cresol: Act as decoys for the tert-butyl cation, protecting residues like Tyrosine.[4][6]
Q5: What is aspartimide formation, and is it a concern during acidic deprotection?
A5: Aspartimide formation is a significant side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, forming a five-membered succinimide ring.[7] This is primarily a base-catalyzed reaction, commonly encountered during the piperidine-mediated Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[8][9] While less common under acidic conditions, prolonged exposure to strong acids during final cleavage can still promote this side reaction, especially in sensitive sequences like Asp-Gly or Asp-Ser.[10] The use of appropriate scavengers and optimized cleavage times helps to minimize this risk.
Troubleshooting Guide
Issue 1: My final product shows unexpected peaks in the mass spectrum, often with a +56 Da mass shift.
-
Possible Cause: This mass shift corresponds to the addition of a tert-butyl group (C₄H₈). This indicates that the reactive tert-butyl cations generated during deprotection have alkylated one or more nucleophilic residues (e.g., Trp, Cys, Met) in your molecule.[4]
-
Solution: Incorporate an effective scavenger cocktail into your TFA deprotection reagent. A common starting point is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][6] If your peptide contains particularly sensitive residues like Cysteine or Tryptophan, consider adding EDT (e.g., TFA/TIS/H₂O/EDT, 94:2.5:2.5:1).
Issue 2: The deprotection of the OtBu group appears to be incomplete.
-
Possible Cause 1: Insufficient reaction time or temperature. While most deprotections are complete within 1-3 hours at room temperature, sterically hindered substrates may require longer times.[4]
-
Solution 1: Increase the reaction time and monitor the progress periodically using an appropriate analytical method like LC-MS.
-
Possible Cause 2 (for Solid-Phase Synthesis): Poor resin swelling. If the peptide is on a solid support, poor swelling of the resin can prevent the acid from efficiently accessing all the peptide chains.[4]
-
Solution 2: Ensure the chosen solvent system (e.g., TFA with a co-solvent like Dichloromethane, DCM) promotes good resin swelling.
Issue 3: My peptide containing Methionine shows a +16 Da mass shift after deprotection.
-
Possible Cause: This mass shift indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage step, especially if reagents are old or have been exposed to air.[4]
-
Solution: Add reducing agents to the cleavage cocktail. Thioanisole or dimethyl sulfide (DMS) are effective in preventing this oxidation.[4][5]
Quantitative Data Summary
The choice of scavenger can significantly impact the purity of the crude product by minimizing side reactions. The following table summarizes the effectiveness of different scavengers in reducing S-t-butylation of a model Cysteine-containing peptide during TFA-mediated cleavage.
| Scavenger(s) Added to TFA | Cleavage Cocktail Composition (v/v/v) | S-t-butylation Side Product (%) |
| TIS + H₂O (Control) | 95 : 2.5 : 2.5 | 16.5 |
| TIS + H₂O + DMS | 90 : 2.5 : 2.5 : 5.0 | 10.3 |
| TIS + H₂O + Thioanisole | 90 : 2.5 : 2.5 : 5.0 | 9.0 |
| TIS + H₂O + DTT | 90 : 2.5 : 2.5 : 5.0 | 13.5 |
| Data adapted from a study on a model Cys-containing peptide.[5] The percentage of side product was determined by HPLC analysis of the crude product. |
Experimental Protocols
Protocol: Acid-Mediated Deprotection of Asp(OtBu) with a Scavenger Cocktail
This protocol describes a general procedure for the complete deprotection of the tert-butyl ester from an Asp residue along with other acid-labile protecting groups using a standard scavenger cocktail.
Materials:
-
Z-Asp(OtBu)-containing compound or peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Dichloromethane (DCM, optional, for dissolution)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Preparation of Cleavage Cocktail: In a well-ventilated fume hood, carefully prepare the cleavage cocktail. For a standard reaction, mix TFA, TIS, and H₂O in a 95:2.5:2.5 volume ratio . Prepare this solution fresh before use.
-
Reaction Setup:
-
For compounds in solution: Dissolve the protected compound in a minimal amount of DCM or directly in the cleavage cocktail.
-
For solid-phase synthesis: Place the dry peptide-resin in a suitable reaction vessel.
-
-
Deprotection: Add the cleavage cocktail to the substrate. Use approximately 10 mL of the cocktail per gram of resin. Agitate the mixture at room temperature for 2-3 hours.[11]
-
Work-up (Peptide Precipitation):
-
After the reaction is complete, filter the mixture to separate the resin (if applicable) and collect the filtrate containing the deprotected product.[12]
-
Concentrate the filtrate under a gentle stream of nitrogen or by using a rotary evaporator to reduce the volume by about 80-90%.
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the concentrate). This will precipitate the peptide.
-
Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with fresh cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide product under a high vacuum.
-
Analysis: Characterize the final product using LC-MS and HPLC to confirm complete deprotection and assess purity.
Visual Guides
Deprotection and Scavenging Mechanism
Caption: OtBu deprotection, tBu⁺ formation, and scavenger intervention.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common Z-Asp-OtBu deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc and Z Protecting Groups for Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity of the side-chain carboxyl group to induce side reactions, most notably aspartimide formation. The choice of protecting group strategy for both the α-amino group and the β-carboxyl group of aspartic acid is therefore a critical determinant of the final peptide's purity and yield. This guide provides an in-depth, objective comparison of two widely used Nα-protecting group strategies, Fluorenylmethyloxycarbonyl (Fmoc) and Benzyloxycarbonyl (Z or Cbz), in the context of aspartic acid protection, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between Fmoc and Z Strategies
The fundamental distinction between the Fmoc and Z protecting groups lies in their cleavage conditions, which dictates their application in different peptide synthesis methodologies. The Fmoc group is labile to basic conditions, making it the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). In contrast, the Z group is stable to acids and bases but is readily removed by catalytic hydrogenolysis, traditionally lending itself to solution-phase synthesis or Boc-based SPPS strategies.[1][2][3]
| Feature | Fmoc-based Strategy (Fmoc-SPPS) | Z-based Strategy (Boc/Z-SPPS or Solution Phase) |
| Nα-Protection | Fmoc (9-Fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) or Boc (tert-Butoxycarbonyl) |
| Asp Side-Chain Protection | Typically tert-Butyl (OtBu) or other bulky esters | Typically Benzyl (OBzl) or Cyclohexyl (OcHex) esters |
| Nα-Deprotection | Piperidine in DMF (Base-labile) | Catalytic Hydrogenolysis (for Z) or Strong Acid (for Boc) |
| Side-Chain Deprotection | Strong Acid (e.g., TFA) | Catalytic Hydrogenolysis or Strong Acid (e.g., HF) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis, Boc-SPPS |
| Key Challenge | Aspartimide formation during basic Fmoc deprotection | Harsh final cleavage conditions (e.g., HF for Boc/Bn) |
Quantitative Performance Comparison: The Challenge of Aspartimide Formation
Aspartimide formation is a major side reaction in peptide synthesis involving aspartic acid, particularly in Fmoc-SPPS.[4] The repeated exposure to the basic conditions (piperidine) used for Fmoc deprotection can lead to the cyclization of the aspartic acid side chain, resulting in the formation of a succinimide ring.[5] This aspartimide can then be opened by the base to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers, which are often difficult to separate from the target peptide.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[5][6]
In contrast, strategies employing the Z-group for Nα-protection (often in conjunction with a Boc-based solid-phase approach) are significantly less prone to base-catalyzed aspartimide formation during the synthesis cycles, as they do not involve repeated treatments with piperidine.[1] However, aspartimide formation can still occur during the final acidolytic cleavage step, especially with strong acids like HF when using benzyl-based side-chain protection.[1]
The following table summarizes experimental data on the extent of aspartimide formation with different aspartic acid side-chain protecting groups in Fmoc-SPPS of the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Aspartic Acid Derivative | Aspartimide Formation (%) | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High | High | [7] |
| Fmoc-Asp(OMpe)-OH | Reduced | Reduced | [7] |
| Fmoc-Asp(OBno)-OH | Almost Undetectable | Negligible | [7] |
Data adapted from comparative studies on the scorpion toxin II model peptide.[7]
As the data indicates, the use of sterically hindered side-chain protecting groups, such as 3-methyl-3-pentyl (OMpe) and particularly 5-n-butyl-5-nonyl (OBno), dramatically reduces aspartimide formation in Fmoc-SPPS compared to the standard tert-butyl (OtBu) protection.[7][8]
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The iterative cycle of Fmoc-SPPS involves the following key steps:[9]
-
Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[9]
-
Washing: Thorough washing of the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Addition of the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HOBt/DIEA), to the deprotected N-terminus of the peptide chain.
-
Washing: Washing of the resin with DMF to remove unreacted reagents.
This cycle is repeated until the desired peptide sequence is assembled.
Final Cleavage and Deprotection (Fmoc/tBu Strategy)
After the final Fmoc deprotection, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.[10]
-
Resin Preparation: The peptide-resin is washed with DMF, followed by a solvent like dichloromethane (DCM), and then dried under vacuum.[9]
-
Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, is prepared. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[9]
-
Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.[9]
-
Peptide Precipitation and Isolation: The resin is filtered, and the peptide is precipitated from the filtrate with cold diethyl ether.
Deprotection of Z-group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis.[1]
-
Catalyst: The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A palladium catalyst, such as 10% Pd on carbon (Pd/C), is added.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the deprotection is complete, as monitored by TLC or HPLC.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide.
Visualization of Key Concepts
Logical Flow for Choosing a Protection Strategy
The decision between an Fmoc-based or a Z-based strategy for synthesizing peptides containing aspartic acid is multifactorial, as illustrated in the diagram below.
Caption: Decision tree for selecting a protection strategy.
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation during the Fmoc deprotection step in SPPS.
Caption: Mechanism of base-catalyzed aspartimide formation.
Conclusion and Recommendations
The choice between an Fmoc-based and a Z-based strategy for the synthesis of aspartic acid-containing peptides is contingent upon the specific requirements of the peptide and the overall synthetic approach.
-
For routine Fmoc-SPPS of non-problematic sequences , the standard Fmoc-Asp(OtBu)-OH is generally adequate.
-
For Fmoc-SPPS of sequences known to be prone to aspartimide formation (e.g., Asp-Gly) , the use of sterically hindered side-chain protecting groups like Fmoc-Asp(OMpe)-OH or, more effectively, Fmoc-Asp(OBno)-OH is strongly recommended to suppress this side reaction and improve the purity of the crude peptide.[7]
-
A Z-based strategy (in the context of Boc-SPPS) can be a viable alternative to circumvent the issue of base-catalyzed aspartimide formation during synthesis cycles. However, researchers must consider the harsher conditions required for the final cleavage and deprotection, which may not be suitable for all peptides, particularly those with sensitive modifications.[1]
Ultimately, a careful evaluation of the peptide sequence and the available synthetic methodologies will guide the researcher in selecting the optimal protecting group strategy to achieve the desired purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Peptides Containing Z-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating protected amino acids like N-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) is a fundamental process. The Z (benzyloxycarbonyl) group provides N-terminal protection, while the OtBu (tert-butyl) ester safeguards the side-chain carboxyl group. Ensuring the correct incorporation of this building block and the purity of the final peptide necessitates a robust suite of analytical techniques. This guide offers an objective comparison of the primary analytical methods for characterizing peptides containing Z-Asp(OtBu)-OH, complete with experimental data and detailed protocols.
The analytical validation of these peptides primarily relies on a combination of chromatography and spectroscopy to confirm identity, assess purity, and identify any synthesis-related impurities.[1] The presence of both the hydrophobic Z-group and the bulky OtBu-group influences the peptide's physicochemical properties, which must be considered during method development.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides.[2] The technique separates the target peptide from impurities based on differences in hydrophobicity. The Z-Asp(OtBu)-OH moiety significantly increases a peptide's hydrophobicity, leading to longer retention times compared to its unprotected counterparts.[3] This necessitates careful optimization of the elution gradient to achieve adequate resolution from closely eluting impurities, such as deletion sequences or byproducts from protecting groups.[2][3]
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Recommended Conditions | Rationale & Expected Performance |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5-5 µm particle size) | Industry standard for peptide separation based on hydrophobicity.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape and resolution.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile | Acetonitrile is a common organic modifier providing good separation for peptides.[3] |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes (initial scouting run) | A broad initial gradient helps determine the elution profile; it should then be optimized to be shallower around the target peptide's retention time for better resolution.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension.[1] |
| Detection | UV absorbance at 214-220 nm | The peptide backbone absorbs strongly in this range, allowing for sensitive detection of the main product and most impurities.[2] |
| Column Temp. | 35 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A (or a minimal amount of organic solvent if solubility is an issue) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[3]
-
System Equilibration: Install the C18 column and equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.[3]
-
Chromatography: Run the optimized gradient method.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[2]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the Z-Asp(OtBu)-OH residue.[4] When coupled with liquid chromatography (LC-MS) and tandem MS (MS/MS), it becomes a powerful technique for identifying impurities and sequencing the peptide.[5]
Peptides containing Z-Asp(OtBu)-OH exhibit characteristic fragmentation patterns. A primary concern is the lability of the tert-butyl group, which can lead to a characteristic neutral loss of 56 Da (isobutene) during in-source decay or collision-induced dissociation (CID).[6] This phenomenon can complicate spectral interpretation but also serves as a diagnostic marker for the presence of the OtBu group.[6] The Z-group is also susceptible to fragmentation and can be used as a diagnostic marker if N-terminal deprotection is incomplete.[4][5]
Data Presentation: Comparison of MS Ionization Techniques
| Technique | Principle | Suitability for Z-Asp(OtBu)-OH Peptides |
| Electrospray Ionization (ESI) | Soft ionization technique that produces multiply charged ions from solution. | Highly suitable, especially when coupled with HPLC (LC-MS). It is the most common method for peptide analysis.[6] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where the sample is co-crystallized with a matrix, producing primarily singly charged ions. | Good for rapid molecular weight confirmation of purified samples. May be less suitable for complex mixtures compared to LC-ESI-MS.[2] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the lyophilized peptide in a solvent suitable for mass spectrometry, typically 0.1% formic acid in 50% aqueous acetonitrile, to a concentration of 1-10 µM.[5]
-
Liquid Chromatography: Separate the peptide sample using an analytical C18 column with a gradient of acetonitrile in water containing 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.[4]
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[6]
-
Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. Compare the observed molecular weight to the calculated theoretical mass.[6]
-
Tandem MS (MS/MS): Operate the instrument in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for fragmentation via CID.[6]
-
-
Data Analysis: Analyze the MS/MS spectra to confirm the peptide sequence via b- and y-ion series.[5] Scrutinize the spectra for a neutral loss of 56 Da from the precursor or fragment ions, which indicates the presence of the Asp(OtBu) residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine purity checks due to lower sensitivity and higher complexity, NMR spectroscopy provides unparalleled structural information.[1] It is particularly useful for unambiguously confirming the presence and integrity of the Z and OtBu protecting groups.
The tert-butyl group provides a distinct and easily identifiable signal in the ¹H NMR spectrum—a sharp, intense singlet integrating to nine protons.[7] The aromatic protons of the Z-group also give characteristic signals.
Data Presentation: Characteristic NMR Chemical Shifts
| Group | Nucleus | Approximate Chemical Shift (δ) in ppm | Multiplicity | Key Diagnostic Feature |
| OtBu | ¹H (tert-butyl) | ~1.45 | Singlet (s) | A sharp singlet integrating to 9 protons is the hallmark of the OtBu group.[7] |
| OtBu | ¹³C (quaternary C) | ~80-82 | Singlet | Confirms the quaternary carbon of the tert-butyl group.[7] |
| OtBu | ¹³C (methyl C) | ~28 | Singlet | Confirms the three equivalent methyl carbons of the OtBu group.[7] |
| Z-group | ¹H (aromatic) | ~7.3-7.4 | Multiplet (m) | Signals corresponding to the 5 protons of the phenyl ring. |
| Z-group | ¹H (benzyl CH₂) | ~5.1 | Singlet (s) | Characteristic signal for the two benzylic protons. |
Experimental Protocol: ¹H NMR Confirmation
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Instrument Setup: Use an NMR spectrometer with a minimum field strength of 400 MHz.[7]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width covers a range of at least 0 to 10 ppm. Use a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.[7]
-
Data Analysis: Integrate the spectrum. The presence of a sharp singlet around 1.45 ppm (9H) and aromatic signals around 7.3 ppm (5H) alongside other expected peptide signals provides strong evidence for the intact Z-Asp(OtBu)-OH residue.[7]
Visual Workflows and Relationships
Caption: General analytical workflow for peptides synthesized with Z-Asp(OtBu)-OH.
Caption: Logical relationship between primary analytical methods for peptide characterization.
Summary and Comparative Guide
Choosing the right analytical method depends on the specific question being asked—whether it pertains to purity, identity, or detailed structural integrity. For comprehensive quality control, a combination of these techniques is essential.
Data Presentation: Comparison of Analytical Techniques
| Feature | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Purpose | Purity assessment and quantification of impurities.[2] | Molecular weight confirmation, peptide sequencing, and impurity identification.[4] | Unambiguous structural confirmation of protecting groups and peptide backbone.[7] |
| Information Provided | Retention time, peak area (% purity). | Mass-to-charge ratio, fragmentation patterns. | Chemical shifts, coupling constants, integration (proton count). |
| Sensitivity | High (µg-ng range) | Very High (ng-fg range) | Low (mg range) |
| Complexity | Moderate | High (especially for MS/MS data interpretation) | Very High |
| Key Advantage | Robust, reproducible, and quantitative for purity assessment. | Provides definitive molecular identity. | Provides detailed, non-destructive structural information. |
| Limitation | Cannot confirm identity alone; co-eluting species can be problematic. | Quantification can be challenging; subject to ion suppression effects. | Low throughput, requires large sample amounts, complex spectra for large peptides. |
Conclusion
The analysis of peptides containing Z-Asp(OtBu)-OH requires a multi-pronged approach to ensure product quality. RP-HPLC serves as the workhorse for purity determination, providing quantitative data on the main product and its impurities. Mass spectrometry is crucial for verifying the peptide's identity and sequencing, with the characteristic 56 Da neutral loss of the OtBu group serving as a useful diagnostic. Finally, NMR spectroscopy, while less routine, offers definitive structural confirmation of the intact protecting groups. By integrating the data from these complementary techniques, researchers can have high confidence in the quality and integrity of their synthesized peptides.
References
Navigating the Complexity of Protected Peptides: A Comparative Guide to the Mass Spectrometry of Z-Asp-OtBu
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the selection of protecting groups is a pivotal decision that profoundly influences both synthetic success and analytical outcomes. The use of Z-Asp-OtBu, a derivative of aspartic acid with both its N-terminus and side-chain carboxyl group protected, presents distinct characteristics during mass spectrometry (MS) analysis. This guide offers an objective comparison of the mass spectrometric behavior of peptides containing this compound and its alternatives, supported by experimental data, to empower informed decisions in peptide design and characterization.
The benzyloxycarbonyl (Z) group for N-terminal protection and the tert-butyl (OtBu) ester for the side chain of aspartic acid are staples in peptide synthesis. While effective in directing chemical reactions during synthesis, these protecting groups introduce complexities in the subsequent analysis of the final peptide product by mass spectrometry. A primary analytical challenge is the lability of these groups under common MS conditions, which can lead to characteristic fragmentation patterns that, if not properly understood, can complicate spectral interpretation.
Comparative Mass Spectetric Performance of Aspartic Acid Protecting Groups
The choice of a protecting group for the aspartic acid side chain has significant implications for the clarity of mass spectra. While this compound is a common choice, several alternatives with increased steric hindrance have been developed to minimize side reactions like aspartimide formation during synthesis, which in turn affects the analytical outcome. The stability of these protecting groups during mass spectrometric analysis, particularly their propensity for neutral loss, is a key differentiator.
| Protecting Group | Structure | Molecular Weight (Da) | Characteristic Neutral Loss (Da) | Key Mass Spectrometry Considerations |
| Asp(OtBu) | tert-butyl | 171.21 | 56.11 (isobutene) | Prone to a significant neutral loss of 56 Da, which can complicate the interpretation of the mass spectrum.[1] |
| Asp(OMpe) | 3-methylpent-3-yl | 215.32 | 98.19 (3-methyl-2-pentene) | Offers increased stability compared to OtBu, resulting in a less prominent neutral loss and cleaner fragmentation spectra.[1] |
| Asp(OEpe) | 3-ethylpent-3-yl | Not specified | Not specified | Increased stability during MS/MS analysis leads to more reliable peptide identification.[1] |
| Asp(OPhp) | 4-heptyl | Not specified | Not specified | Enhanced stability contributes to cleaner fragmentation patterns.[1] |
| Asp(OBno) | Bicyclo[3.2.1]oct-2-en-4-yl | Not specified | Not specified | Significantly suppresses aspartimide formation, leading to purer samples and less complex spectra.[2] |
For peptides where unambiguous characterization is critical, especially when aspartimide formation is a concern, the use of sterically hindered alternatives to OtBu is highly recommended.[1] The increased stability of these groups during MS/MS analysis results in cleaner fragmentation spectra, facilitating more reliable peptide identification and characterization.[1]
Experimental Protocols
A standardized and rigorous analytical workflow is essential for the successful analysis of protected peptides. The following protocols are recommended for the LC-MS/MS analysis of peptides containing this compound and its alternatives.
Sample Preparation
Proper sample preparation is a critical first step for successful LC-MS/MS analysis.[3]
-
Reconstitution: Dissolve the lyophilized peptide sample in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).[3]
-
Purification: If the crude peptide is being analyzed, it should first be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Cleavage and Deprotection (for synthetic peptides): Following solid-phase peptide synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Liquid Chromatography (LC): Peptides are separated on a C18 analytical column using a gradient of acetonitrile in water with 0.1% formic acid.[1][4] A typical gradient would be 5-95% B over 30 minutes, where Mobile Phase A is 0.1% formic acid in water and Mobile Phase B is 0.1% formic acid in acetonitrile.[4]
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[1]
-
Full Scan (MS1): A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.[1]
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID).[1] The collision energy should be optimized for each peptide to achieve optimal fragmentation; a normalized collision energy in the range of 25-35% is often a good starting point for peptides of this size.[1]
-
-
Data Acquisition: The instrument is typically operated in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for MS/MS fragmentation.[1]
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the fragmentation behavior of this compound peptides, the following diagrams illustrate the key steps and pathways.
Caption: Experimental workflow for the analysis of synthetic peptides.
Caption: Fragmentation pathways of a Z-Asp(OtBu)-containing peptide in MS/MS.
Deciphering the Fragments: Key to Structural Confirmation
The fragmentation of peptides containing Z-Asp(OtBu) under collision-induced dissociation (CID) yields both standard peptide backbone cleavages (b- and y-ions) and characteristic fragments related to the protecting groups.[3]
-
b- and y-ions: The presence of a series of b- and y-ions allows for the confirmation of the peptide sequence. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.[3]
-
Z-Group Fragmentation: The benzyloxycarbonyl (Z) group is susceptible to fragmentation, often resulting in a neutral loss.
-
OtBu-Group Fragmentation: A significant characteristic of peptides containing Asp(OtBu) is the neutral loss of 56 Da, corresponding to isobutene, due to the lability of the tert-butyl group.[1] This fragmentation can complicate spectral interpretation, especially in complex peptide mixtures.[1]
References
A Comparative Guide to RP-HPLC Purity Assessment of Peptides Synthesized with Z-Asp-OtBu and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the potential for side reactions, primarily aspartimide formation. The choice of protecting group for the aspartic acid side chain is critical in minimizing these impurities and achieving high-purity peptides. This guide provides an objective comparison of the performance of peptides synthesized using Z-Asp-OtBu with those synthesized using alternative protecting group strategies, supported by experimental data from reverse-phase high-performance liquid chromatography (RP-HPLC) purity assessments.
The use of a benzyloxycarbonyl (Z) group for N-terminal protection and a tert-butyl (OtBu) ester for the side chain of aspartic acid is a classical approach, often employed in solution-phase peptide synthesis or in conjunction with Boc-based solid-phase peptide synthesis (SPPS).[1] In contrast, modern SPPS predominantly utilizes the fluorenylmethyloxycarbonyl (Fmoc) strategy, where Fmoc-Asp(OtBu)-OH is a common building block.[2]
The Challenge of Aspartimide Formation
A major side reaction during peptide synthesis involving aspartic acid is the formation of a cyclic aspartimide intermediate.[3] This intermediate can subsequently lead to the formation of several impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate by RP-HPLC.[3] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[3]
Comparative Performance of Aspartic Acid Protecting Groups
While direct head-to-head RP-HPLC purity data for the same peptide synthesized via both this compound and Fmoc-Asp(OtBu)-OH strategies is scarce in recent literature due to the prevalence of the Fmoc methodology in SPPS, we can compare the effectiveness of different side-chain protecting groups within the more common Fmoc framework. This provides valuable insight into the impact of the side-chain ester on purity.
The following table summarizes the performance of various Fmoc-Aspartic acid derivatives in the synthesis of a model peptide known to be prone to aspartimide formation. This data serves as a benchmark for evaluating the purity of peptides containing aspartic acid.
| Protecting Group Strategy | % Target Peptide | % Aspartimide & Related Byproducts | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | Variable (Low to Moderate) | High | Cost-effective and widely used in Fmoc-SPPS.[3] | High propensity for aspartimide formation in sensitive sequences.[3] |
| Fmoc-Asp(OMpe)-OH | Higher | Lower | Reduced aspartimide formation compared to OtBu.[4] | Higher cost than OtBu.[5] |
| Fmoc-Asp(OBno)-OH | High | Very Low | Significantly suppresses aspartimide formation and racemization.[3] | Higher cost and potential for side reactions during cleavage.[3] |
| This compound | Data not readily available for direct SPPS comparison | Potentially lower in solution-phase with optimized conditions. | The Z group is stable to acids and can be removed by hydrogenation.[1] | Less commonly used in modern SPPS; solution-phase synthesis is more labor-intensive. |
Note: The data for Fmoc-derivatives is based on the synthesis of the model peptide VKDGYI, which is prone to aspartimide formation. The performance of this compound is inferred from its chemical properties and typical application in different synthesis methodologies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate peptide synthesis and purity assessment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3.0 equivalents), including Fmoc-Asp(OtBu)-OH, with a coupling reagent such as HCTU (3.0 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6.0 equivalents) in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v), for 2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including OtBu.[6]
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.
Protocol 2: RP-HPLC Purity Assessment
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, such as 0.1% TFA in water, to a concentration of 1 mg/mL.[7] Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3][8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3][8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3][7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3][7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 214-220 nm, which corresponds to the peptide bond.[7][8]
-
-
Data Analysis: Determine the peptide purity by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[7]
Visualizing the Workflow and Comparisons
References
- 1. benchchem.com [benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. benchchem.com [benchchem.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Aspartyl Protecting Groups in Peptide Synthesis: A Guide to Optimizing Yields
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of aspartic acid (Asp) is a critical determinant of success in peptide synthesis. An inadequate choice can lead to significant yield loss, primarily through the formation of aspartimide-related impurities. This guide provides an objective comparison of commonly used Asp protecting groups, supported by experimental data, to aid in the rational selection of a protection strategy that maximizes final peptide yield and purity.
The primary challenge in synthesizing peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate during the removal of the Nα-Fmoc protecting group.[1] This intermediate can then undergo nucleophilic attack by piperidine (the Fmoc removal reagent) or water, leading to a mixture of desired α-peptide, undesired β-peptide, and piperidide adducts, often with racemization.[1][2] These byproducts can be difficult to separate from the target peptide, leading to lower yields and complex purification profiles.
Performance Comparison of Asp Protecting Groups
The choice of the ester-based protecting group for the β-carboxyl of Asp significantly influences the extent of aspartimide formation. Generally, increasing the steric bulk of the protecting group can effectively hinder the intramolecular cyclization required for aspartimide formation.[1][3] The following table summarizes the performance of several common and next-generation Asp protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Disadvantages & Side Reactions | Reported Performance |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[4] | Standard, widely used, compatible with Fmoc/tBu strategy.[2][5] | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][6] | Serves as a baseline for comparison. Significant aspartimide formation can occur. |
| Benzyl (OBzl) | -CH₂-Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] | Orthogonal to Fmoc/tBu and Boc strategies. Stable to acidic and basic conditions.[4] | Requires a metal catalyst that must be removed. Sensitive to sulfur-containing residues.[4] | Can lead to significant aspartimide formation, approximately 170-fold more than cyclohexyl ester under specific basic conditions.[7] |
| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[8][9] | Orthogonal to both acid- and base-labile groups.[8] | Requires a metal catalyst. Can be less effective at suppressing aspartimide formation than newer bulky groups. | Enables late-stage on-resin modifications, but other strategies may be more effective in reducing aspartimide formation.[2] |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Strong acid (TFA) | Bulkier than OtBu, offering improved suppression of aspartimide formation.[6][10] | Increased cost compared to OtBu. May require longer coupling times. | Significantly reduces aspartimide formation compared to OtBu.[6] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₅H₁₁) | Strong acid (TFA) | Highly effective at minimizing aspartimide by-products due to its significant steric bulk.[6][11] | Higher cost and potentially more challenging coupling reactions. | Reduced aspartimide formation by 25% compared to OtBu in the synthesis of Teduglutide.[2] |
| Cyanosulfurylide (CSY) | Zwitterionic ylide | Electrophilic halogen species (e.g., N-chlorosuccinimide) in aqueous conditions[1][12] | Completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond.[1][12][13] Enhanced solubility.[1] | Requires a specific, non-standard deprotection step.[1] | Has been used for the successful synthesis of challenging peptides like teduglutide and ubiquitin with high purity.[13] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Solid-phase peptide synthesis is generally performed on a solid support (resin), starting from the C-terminus of the peptide.[14]
-
Resin Preparation: The appropriate resin (e.g., Wang, Rink amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin, typically using an activating agent such as diisopropylcarbodiimide (DIC) and an additive like ethyl cyanohydroxyiminoacetate (Oxyma).
-
Fmoc Deprotection: The Nα-Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.[2] This step is critical as it is where aspartimide formation is most likely to occur.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Wash Steps: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.[14]
-
Repeat Cycle: Steps 3-5 are repeated for each amino acid in the peptide sequence.[14]
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[5]
Deprotection of Specific Asp Protecting Groups
-
OtBu, OMpe, OBno: These are cleaved during the final TFA cleavage step.
-
OBzl: After cleavage from the resin, the peptide is dissolved in a suitable solvent, and the OBzl group is removed by hydrogenation using a palladium-on-carbon catalyst.[4]
-
OAll: The OAll group is removed on-resin using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[8]
-
CSY: The CSY group is cleaved, either on-resin or in solution, by treatment with an electrophilic halogen source like N-chlorosuccinimide (NCS) in an aqueous solvent system.[12]
Visualizing Key Processes
To better understand the chemical transformations involved, the following diagrams illustrate the general SPPS workflow, the structures of various Asp protecting groups, and the mechanism of aspartimide formation.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Structures of common protecting groups (R) for the Asp side chain carboxylic acid.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of Z-Asp-OtBu: Solid-Phase vs. Solution-Phase
For researchers and professionals in drug development and peptide chemistry, the synthesis of protected amino acids is a fundamental step. This guide provides a detailed side-by-side comparison of Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis for the preparation of N-α-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester (Z-Asp-OtBu). We will delve into the experimental protocols, quantitative outcomes, and workflow visualizations to aid in selecting the optimal synthetic strategy.
Data Presentation: A Quantitative Comparison
The choice between SPPS and solution-phase synthesis often involves a trade-off between speed, scale, and purity. The following table summarizes the key quantitative metrics for the synthesis of this compound via both methods.
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Typical Yield | 70-85% | 80-95% |
| Purity (Crude) | Generally lower due to potential side reactions on the resin | Higher, as intermediates can be purified at each step |
| Final Purity (after purification) | >98% | >98% |
| Reaction Time | Faster for single-unit synthesis (automated) | Slower due to manual workup and purification of intermediates |
| Scalability | Limited by resin capacity | Highly scalable for large quantity production |
| Solvent Consumption | High due to repeated washing steps | Moderate |
| Key Advantage | Speed and automation for small-scale synthesis | High purity and scalability |
Experimental Protocols
Below are the detailed methodologies for the synthesis of this compound using both SPPS and solution-phase techniques.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected amino acid without affecting the protecting groups.
1. Resin Swelling:
-
Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Anchoring of the First Amino Acid:
-
Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites by adding a solution of DCM/methanol/DIPEA (80:15:5) and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol.
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Wash the resin thoroughly with DMF and DCM.
4. Coupling of the Z-group:
-
Dissolve Benzyl chloroformate (Z-Cl) (3 equivalents) and DIPEA (6 equivalents) in DCM.
-
Add the solution to the deprotected resin and shake for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
5. Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a solution of trifluoroacetic acid (TFA)/DCM (1:99) for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a weak base (e.g., pyridine) and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Solution-Phase Synthesis Protocol
This protocol describes the synthesis of this compound in solution, which allows for purification of intermediates.
1. Protection of the α-carboxyl group:
-
Suspend L-Aspartic acid in a large excess of tert-butyl acetate.
-
Cool the suspension and add a strong acid catalyst like perchloric acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by neutralizing the acid, extracting the product into an organic solvent, and concentrating to obtain H-Asp(OH)-OtBu.
2. N-terminal Z-protection:
-
Dissolve H-Asp(OH)-OtBu in a suitable solvent such as a mixture of dioxane and water.
-
Cool the solution to 0°C and add sodium bicarbonate.
-
Slowly add benzyl chloroformate (Z-Cl) while maintaining the pH at 8-9.
-
Stir the reaction for several hours at room temperature.
-
Monitor the reaction by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield pure this compound.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the workflows for the SPPS and solution-phase synthesis of this compound.
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Workflow for the Solution-Phase Synthesis of this compound.
Concluding Remarks
Both SPPS and solution-phase synthesis are viable methods for producing this compound. The choice between them depends on the specific requirements of the project. For rapid, small-scale synthesis, particularly in a research or screening setting, the automated nature of SPPS offers a significant advantage. However, for large-scale production where purity of intermediates and final product is paramount, the traditional solution-phase approach remains the method of choice. The bulky tert-butyl protecting group on the aspartic acid side chain is beneficial in both methodologies as it helps to minimize the formation of aspartimide-related impurities.[2][3]
References
Z-Asp(OtBu)-OH in Complex Peptide Synthesis: A Comparative Review
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount for the successful synthesis of complex peptides. The incorporation of aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities, decreased yield, and compromised biological activity. This guide provides a comprehensive literature review of Z-Asp(OtBu)-OH, comparing its performance with alternative aspartic acid derivatives and offering supporting experimental data and protocols.
Introduction to Aspartic Acid Protection Strategies
In peptide synthesis, the carboxylic acid side chain of aspartic acid must be protected to prevent its participation in unwanted reactions during peptide bond formation. The choice of protecting group is critical and is largely dictated by the overall synthetic strategy, particularly whether the synthesis is performed in solution or on a solid phase.
The two most common strategies for peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches.[1]
-
Boc/Bzl Strategy: This approach utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Z (benzyloxycarbonyl) group is also compatible with this strategy, particularly in solution-phase synthesis.[1]
-
Fmoc/tBu Strategy: This orthogonal strategy employs a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2]
Z-Asp(OtBu)-OH, with its Z-protected amine and tert-butyl ester protected side chain, is primarily suited for solution-phase synthesis. Its utility in modern solid-phase peptide synthesis (SPPS) is limited.[3]
The Challenge of Aspartimide Formation
The primary side reaction associated with the incorporation of aspartic acid is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization is catalyzed by the base used for Fmoc group removal in SPPS and can also occur under certain conditions in solution-phase synthesis.[4] Aspartimide formation is problematic for several reasons:
-
Formation of β-peptides: The succinimide ring can be opened by nucleophiles, leading to the formation of not only the desired α-peptide but also the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[5]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization, which can lead to the incorporation of D-aspartic acid into the peptide sequence, potentially altering its biological activity.[4]
-
Chain Termination: The aspartimide intermediate may be unreactive to the incoming amino acid, leading to truncated peptide sequences.[4]
The sequence of the peptide greatly influences the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[4]
Performance Comparison of Aspartic Acid Protecting Groups
The selection of the side-chain protecting group for aspartic acid is a critical factor in mitigating aspartimide formation. Below is a comparison of Z-Asp(OtBu)-OH and other commonly used aspartic acid derivatives.
Qualitative Comparison of Protecting Group Strategies
| Protecting Group Strategy | Derivative Example | Primary Synthesis Method | Key Advantages | Key Disadvantages |
| Z/tBu | Z-Asp(OtBu)-OH | Solution-Phase | Orthogonal to some other protecting groups. | Limited use in modern SPPS; requires hydrogenation for Z-group removal. |
| Boc/Bzl | Boc-Asp(OBzl)-OH | Boc-SPPS, Solution-Phase | Avoids base-catalyzed aspartimide formation during synthesis.[1] | Requires strong acid (e.g., HF) for final cleavage; benzyl esters can still be problematic.[1] |
| Fmoc/tBu | Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | Widely used, compatible with automated synthesis.[3] | High risk of aspartimide formation in susceptible sequences.[3] |
| Fmoc/Bulky Esters | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Steric hindrance significantly reduces aspartimide formation.[6] | Can have slightly slower coupling kinetics; higher cost.[3] |
Quantitative Data on Aspartimide Formation
The following table summarizes experimental data from a study on a model peptide (H-Val-Lys-Asp-Asn-Tyr-Ile-OH) known to be prone to aspartimide formation. The data highlights the effectiveness of sterically hindered protecting groups in suppressing this side reaction compared to the standard OtBu group.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 2.1 | 55.6 | 42.3 |
| Fmoc-Asp(OMpe)-OH | 15.4 | 48.2 | 36.4 |
| Fmoc-Asp(OBno)-OH | 74.2 | 11.5 | 14.3 |
Data adapted from a stress test simulating multiple deprotection cycles.[4]
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of Z-Asp(OtBu)-OH
This protocol outlines the coupling of Z-Asp(OtBu)-OH to an amino acid ester (e.g., H-Gly-OBzl) in solution.
Materials:
-
Z-Asp(OtBu)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OBzl·HCl)
-
Coupling reagent (e.g., EDC·HCl)[7]
-
Coupling additive (e.g., HOBt)[7]
-
Base (e.g., N-methylmorpholine (NMM))[3]
-
Anhydrous solvents (e.g., DCM, DMF)[7]
-
Aqueous solutions for workup (e.g., 5% NaHCO₃, 1M HCl, brine)[3]
Procedure:
-
Free Amine Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add NMM (1.1 eq) and stir at room temperature for 20 minutes.
-
Activation of Z-Asp(OtBu)-OH: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.
-
Coupling: Add EDC·HCl (1.1 eq) to the Z-Asp(OtBu)-OH solution and stir for 5 minutes. Add the free amine solution to this mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Coupling of Fmoc-Asp(OtBu)-OH
This protocol describes the standard procedure for incorporating Fmoc-Asp(OtBu)-OH into a peptide chain using Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-Asp(OtBu)-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the aspartimide formation pathway and a decision-making workflow for selecting an aspartic acid protecting group.
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Decision workflow for selecting an aspartic acid protecting group.
Conclusion
The choice of protecting group for aspartic acid is a critical decision in complex peptide synthesis. While Z-Asp(OtBu)-OH is a viable option for solution-phase synthesis, its application in modern peptide chemistry is limited. For the widely used Fmoc-SPPS, Fmoc-Asp(OtBu)-OH remains the standard choice for non-problematic sequences due to its cost-effectiveness and compatibility with automated protocols. However, for sequences that are highly susceptible to aspartimide formation, the use of sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is strongly recommended to ensure the synthesis of high-purity peptides. The experimental data clearly demonstrates that these bulkier protecting groups can dramatically reduce the formation of aspartimide and related side products. Researchers must carefully consider the peptide sequence and the overall synthetic strategy to select the most appropriate aspartic acid derivative for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Z-Asp-OtBu: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Z-Asp-OtBu (N-Cbz-L-aspartic acid 4-tert-butyl ester), a common reagent in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Hazard Information
This compound is a combustible solid that can cause skin and eye irritation, as well as respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 (US) respirator or equivalent.[1] The compound is sensitive to heat, air, and light and should be stored in a refrigerated, inert atmosphere.[3][4]
Key Hazard and Safety Data:
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage Class | 11 - Combustible Solids | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Alcohols, Alkaline materials | [4] |
| Conditions to Avoid | Heat, Direct sunlight, Open flames, Sparks, Air sensitivity | [3][4] |
| Personal Protective Equipment | Eyeshields, Gloves, Type N95 (US) respirator | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its reactivity and minimizes environmental impact. The following protocol outlines the recommended steps for its disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated, clearly labeled waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or alcohols.
3. Chemical Neutralization (for small quantities):
-
For small spills or residual amounts, chemical neutralization can be considered. However, this should only be performed by personnel trained in handling hazardous chemicals.
-
A recommended method involves slow addition to a large volume of a suitable solvent, followed by treatment with a neutralizing agent. Given its chemical nature, a mild acidic or basic solution could be used, but this should be determined in consultation with your institution's environmental health and safety (EHS) office.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Ensure the waste container is properly labeled with the chemical name, associated hazards, and accumulation start date.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8 [sigmaaldrich.com]
- 2. 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C16H21NO6 | CID 111082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Z-Asp(OtBu)-OH | 5545-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Z-Asp-OtBu
This guide provides comprehensive safety and logistical information for the handling and disposal of Z-Asp-OtBu (N-Cbz-L-aspartic acid 4-tert-butyl ester), a key reagent in peptide synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of protection can vary based on the specific laboratory procedure being performed.
Recommended PPE for Handling this compound
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving & Unpacking | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat | Recommended if packaging is damaged |
| Weighing & Aliquoting | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Type N95 (US) dust mask or respirator |
| Routine Handling & Reactions | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Work in a certified chemical fume hood |
| Minor Spill Cleanup | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Type N95 (US) dust mask or respirator |
| Major Spill Cleanup/Handling Hydrated Form | Splash goggles, face shield | Heavy-duty chemical-resistant gloves | Full suit, boots | Self-contained breathing apparatus (SCBA)[1] |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | As needed, based on exposure risk |
Nitrile gloves are preferred for their chemical resistance and tendency to visibly tear upon puncture, providing a clear indication of a breach[1]. Always inspect gloves for rips or punctures before use and replace them immediately if they come into contact with the chemical[1]. Never wash or reuse disposable gloves[1].
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Step-by-Step Operational Plan
1. Receiving and Storage:
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. If the container is compromised, handle it with the appropriate level of PPE as outlined for a major spill.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date of receipt, and all relevant hazard warnings.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1]. It should be refrigerated at temperatures between 0-10°C[1]. Keep the container away from heat, sparks, and open flames. Do not store alongside strong oxidizing agents[1].
2. Weighing and Solution Preparation:
-
Work Area: All manipulations of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhalation[1].
-
Weighing: Use a draft shield or perform weighing within a fume hood to prevent the fine powder from becoming airborne.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday[1].
3. Spill Cleanup Protocol:
-
Minor Spill (Solid):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE (safety goggles, nitrile gloves, lab coat, and N95 respirator), gently sweep or scoop the solid material to avoid creating dust.
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all cleaning materials as contaminated hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Only personnel trained in hazardous spill response and equipped with the appropriate PPE, including a self-contained breathing apparatus (SCBA), should address the spill[1].
-
Step-by-Step Disposal Plan
Improper disposal of this compound and its contaminated materials can pose environmental risks. Therefore, a stringent disposal protocol must be followed.
1. Waste Segregation:
-
Solid Chemical Waste: Collect any unused, expired, or spilled solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams, especially incompatible materials like strong oxidizing agents[2].
-
Contaminated Disposables: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels, must be placed in a designated hazardous waste container for solids[3].
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of these solutions down the drain[3].
-
Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a designated sharps container for hazardous waste.
2. Container Management:
-
Ensure all waste containers are made of a compatible material, are in good condition, and are kept securely sealed when not in use.
-
Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated and secure satellite accumulation area with secondary containment to prevent the spread of any potential leaks.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of all this compound waste[3].
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is a protected amino acid commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid.
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines the standard procedure for coupling Fmoc-Asp(OtBu)-OH onto a resin during SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection:
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to facilitate activation[4].
-
Allow the solution to pre-activate for 2-5 minutes[4].
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF to remove any unreacted reagents and by-products.
-
-
Confirmation of Coupling (Optional):
-
A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)
Procedure:
-
Preparation:
-
Thoroughly wash the peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution[4].
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.
-
-
Drying and Purification:
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the safe handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature | 0 - 10°C (Refrigerated) | [1] |
| CAS Number | 5545-52-8 | |
| Molecular Weight | 323.34 g/mol | |
| Appearance | White to light yellow powder or crystals |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
